4-phenylcyclopentane-1,2-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
4-phenylcyclopentane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-10-6-9(7-11(10)13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKXYMCDNZRKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of 4-phenylcyclopentane-1,2-dione
Technical Monograph: Synthesis of 4-Phenylcyclopentane-1,2-dione
Executive Summary & Structural Dynamics
The synthesis of 4-phenylcyclopentane-1,2-dione (4-Ph-CPD) represents a classic challenge in regiochemical control on a five-membered ring. Unlike its 3-phenyl isomer, the 4-phenyl variant requires synthetic strategies that prevent alpha-functionalization at the sterically crowded position adjacent to the phenyl ring.
Researchers must recognize that 4-Ph-CPD does not exist primarily as a diketone in the solid state or in polar solvents. It exists as a stable mono-enol tautomer (2-hydroxy-4-phenylcyclopent-2-en-1-one). This keto-enol tautomerism drives the solubility profile (acidic pKa ~9) and reactivity of the molecule.
Key Technical Insight:
The most common error in synthesizing this scaffold is attempting direct oxidation of 3-phenylcyclopentanone without accounting for regioselectivity. While Selenium Dioxide (
Tautomeric Equilibrium
Figure 1: The equilibrium heavily favors the enol form due to resonance stabilization and hydrogen bonding.
Strategic Pathway Analysis
We evaluate two methodologies. Method A is the recommended route for high-purity applications (drug discovery/SAR studies). Method B is a rapid screening route suitable when regiochemical purity is secondary to speed.
| Feature | Method A: Rühlmann-Acyloin (Recommended) | Method B: Riley Oxidation (Alternative) |
| Starting Material | Diethyl 3-phenylglutarate | 3-Phenylcyclopentanone |
| Key Reagents | ||
| Regiocontrol | Absolute (Symmetry driven) | Poor (Steric driven) |
| Step Count | 2 (from diester) | 1 |
| Scalability | High (Multi-gram) | Low (Selenium toxicity) |
Method A: The Rühlmann-Acyloin Protocol (High Fidelity)
This method utilizes the reductive cyclization of diesters in the presence of trimethylsilyl chloride (
Retrosynthetic Logic
The C1-C2 bond is formed via radical coupling of the ester carbonyls. Since the precursor (diethyl 3-phenylglutarate) is symmetric with respect to the glutarate chain ends, the phenyl group ends up exactly in the middle of the non-carbonyl carbons (Position 4).
Experimental Workflow
Step 1: Reductive Cyclization to Bis-Silyl Enol Ether
-
Reagents: Sodium metal (4.0 eq),
(4.5 eq), Toluene (anhydrous). -
Precursor: Diethyl 3-phenylglutarate.
Step 2: Oxidative Desilylation to Diketone
-
Reagents: Bromine (
) or in Methanol. -
Mechanism: Halogenation of the silyl enol ether followed by spontaneous elimination of
yields the 1,2-dione.
Detailed Protocol
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain a positive pressure of Nitrogen (
). -
Solvent Charge: Add anhydrous Toluene (10 volumes relative to diester) and finely dispersed Sodium metal (4.0 eq). Heat to reflux to melt sodium, then stir vigorously to create a sand.
-
Addition: Cool to 60°C. Add
(4.5 eq). -
Cyclization: Add Diethyl 3-phenylglutarate (1.0 eq) dropwise over 2 hours. The reaction is exothermic; maintain temperature between 60-80°C.
-
Workup (Intermediate): Filter off sodium salts under
. Evaporate solvent to obtain the crude 1,2-bis(trimethylsilyloxy)-4-phenylcyclopentene. -
Oxidation: Dissolve the crude silyl ether in dry
at 0°C. Add (1.05 eq) in dropwise. The orange color should dissipate immediately. -
Hydrolysis: Pour mixture into ice-cold saturated
. -
Isolation: Acidify the aqueous layer (if the product partitions there as the enolate) with HCl to pH 2, then extract with Ethyl Acetate.
-
Purification: Recrystallize from Hexane/Ethyl Acetate.
Reaction Pathway Diagram
Figure 2: The Rühlmann modification traps the acyloin intermediate, preventing polymerization and ensuring high yield.
Method B: Riley Oxidation (Rapid Screening)
This method is faster but carries risks of regio-isomeric mixtures (3-phenyl vs. 4-phenyl). It relies on the oxidation of an alpha-methylene group adjacent to a ketone.[1]
Mechanistic Causality:
-
C2 Attack: Leads to 3-phenyl-1,2-dione. (Sterically hindered by phenyl group).
-
C5 Attack: Leads to 4-phenyl-1,2-dione. (Sterically favored).
-
Note: While steric factors favor the 4-phenyl product, electronic factors often favor the more substituted enol (C2), leading to mixed products.
Protocol:
-
Dissolution: Dissolve 3-phenylcyclopentanone (10 mmol) in 1,4-Dioxane (20 mL).
-
Reagent: Add Selenium Dioxide (
, 11 mmol). -
Reflux: Heat to reflux (approx. 100°C) for 4 hours. Monitor by TLC.
-
Workup: The reaction deposits black Selenium metal. Filter hot through Celite.
-
Scavenging: Evaporate filtrate. Redissolve in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (to remove residual Se species).
-
Purification: Column chromatography is mandatory to separate the 3-phenyl isomer from the 4-phenyl target.
Characterization & Validation
To validate the synthesis of the correct isomer (4-phenyl vs 3-phenyl), use the following spectroscopic markers.
| Technique | 4-Phenyl-1,2-dione (Target) | 3-Phenyl-1,2-dione (Isomer) |
| 1H NMR (Enol -OH) | Singlet, typically | Similar |
| 1H NMR (Vinyl H) | One vinylic proton at C3. Appears as a doublet (coupling to H4). | No vinylic proton at C3 (substituted by Ph). |
| 13C NMR (C=O) | Distinct Carbonyl (~200 ppm) and Enol C-O (~150 ppm). | Similar |
| Symmetry | The molecule is chiral at C4. | Chiral at C3. |
Self-Validating Check: If the 1H NMR spectrum shows a vinylic proton (approx 6.5-7.0 ppm) that couples to the methine proton carrying the phenyl group, you have successfully synthesized the 4-phenyl isomer. If the vinylic proton is a singlet or absent (substituted), you likely have the 3-phenyl isomer.
References
-
Riley Oxidation Mechanism & Scope
-
Rühlmann-Acyloin Condensation
- Source: "Trimethylchlorosilane as a Trapping Reagent in the Acyloin Condens
- Context: Defines the mechanism for preventing side reactions in 5-membered ring form
-
URL:[Link]
- Synthesis of 1,2-Cyclopentanediones (General)
-
Tautomerism in Cyclic Diketones
- Safety of Selenium Reagents: Source: "Selenium Dioxide - MSDS." Fisher Scientific.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. lkouniv.ac.in [lkouniv.ac.in]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Riley oxidation - Wikipedia [en.wikipedia.org]
- 6. 1,2-Cyclopentanedione - Wikipedia [en.wikipedia.org]
- 7. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
4-phenylcyclopentane-1,2-dione spectroscopic data (NMR, IR, MS)
This guide details the spectroscopic characterization of 4-phenylcyclopentane-1,2-dione , a cyclic vicinal diketone often utilized as a bioisostere for carboxylic acids in drug design.
Part 1: Core Directive & Introduction
Compound Identity:
-
IUPAC Name: 4-Phenylcyclopentane-1,2-dione[1]
-
Common Tautomer: 2-Hydroxy-4-phenylcyclopent-2-en-1-one[2][3][4]
-
CAS Number: 4542-64-7[1]
-
Molecular Formula:
-
Molecular Weight: 174.20 g/mol
The Tautomerism Challenge: In solution, 1,2-cyclopentanediones exist in a dynamic equilibrium between the diketo form and the mono-enol form. For 4-phenylcyclopentane-1,2-dione, the enol form (2-hydroxy-4-phenylcyclopent-2-en-1-one) is thermodynamically favored due to conjugation and stabilization of the planar ring system. Consequently, spectroscopic data (NMR, IR) predominantly reflects the enol structure rather than the diketone.
Part 2: Spectroscopic Data & Analysis
Infrared Spectroscopy (IR)
The IR spectrum is diagnostic for the enol tautomer, characterized by a "soft" carbonyl stretch and a broad enolic hydroxyl band.
| Functional Group | Wavenumber ( | Assignment |
| O-H Stretch | 3484, 3355 | Enolic hydroxyl (broad, H-bonded). |
| C=O Stretch | 1706 | Conjugated ketone (C-1 position). |
| C=C Stretch | 1652 | Enol double bond (C-2 to C-3). |
| Aromatic C=C | 1607, 1492 | Phenyl ring breathing modes. |
| C-H Bend | 1451 | Methylene/Methine deformation. |
Data derived from Muxfeldt & Weigele (1965) converted from microns.
Nuclear Magnetic Resonance (NMR)
The
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 7.35 – 7.20 | Multiplet | 5H | Ar-H | Phenyl group protons. |
| 6.60 – 6.80 | Doublet (d) | 1H | H -3 | Vinyl proton; couples with H-4. |
| 5.50 – 6.50 | Broad Singlet | 1H | -OH | Enolic hydroxyl (solvent/concentration dependent). |
| 4.05 – 4.15 | Multiplet | 1H | H -4 | Benzylic proton; part of ABX system. |
| 2.90 – 3.00 | dd (ABX) | 1H | H -5a | Methylene proton (cis/trans to Ph). |
| 2.50 – 2.60 | dd (ABX) | 1H | H -5b | Methylene proton (cis/trans to Ph). |
| Shift ( | Assignment |
| 203.7 | C =O (C-1 ketone) |
| 148.9 | C -OH (C-2 enol carbon) |
| 140.5 | C -Ar (Ipso phenyl) |
| 129.1, 128.8, 126.7 | C -Ar (Ortho, Meta, Para) |
| 120 – 125 | C -H (C-3 vinyl carbon) |
| 40 – 45 | C -H (C-4 benzylic) |
| 35.0 | C -H |
Note: Exact shifts may vary slightly based on concentration and solvent acidity due to the keto-enol equilibrium.
Mass Spectrometry (MS)
Ionization Mode: Electron Impact (EI) or ESI (+/-).
| m/z | Ion Identity | Fragmentation Mechanism |
| 174 | Molecular Ion (Stable). | |
| 146 | Loss of carbonyl (CO) from the dione ring. | |
| 131 | Ring contraction/rearrangement. | |
| 104 | Styrene radical cation (Retro-Diels-Alder type loss). | |
| 91 | Tropylium ion (Diagnostic for benzyl/phenyl alkyls). | |
| 77 | Phenyl cation. |
Part 3: Visualization & Protocols
Tautomeric Equilibrium & Fragmentation Pathway
Caption: Tautomeric equilibrium favoring the enol form and primary mass spectral fragmentation pathway.
Experimental Protocol: Isolation & Characterization
Context: This protocol describes the isolation of the compound from a magnesium methoxide cyclization reaction (Muxfeldt method) or Ballini synthesis (Lassalas method).
-
Quenching: Upon reaction completion, cool the mixture to 0°C.
-
Acidification: Carefully add 1N HCl dropwise until pH ~2-3. Critical: The enol form is acidic; low pH ensures it is protonated and partitionable into the organic phase.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
mL). -
Washing: Wash combined organics with brine (
mL) to remove residual magnesium salts. -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via silica gel flash chromatography.
-
Eluent: Hexanes:EtOAc (Gradient 90:10 to 70:30).
-
Observation: The compound typically elutes as a colorless to pale yellow solid/oil.
-
TLC Stain: UV active (254 nm); stains dark green/brown with Ferric Chloride (
) solution (positive test for enols).
-
References
-
Lassalas, P., et al. (2016).[5] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203. Link
-
Muxfeldt, H., & Weigele, M. (1965). Magnesium Methoxide Cyclization of Biacetyl Derivatives. The Journal of Organic Chemistry, 30(10), 3573–3576. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 566657, 1,2-Cyclopentanedione. Retrieved from
Sources
- 1. CAS#:932742-30-8 | 3-((5-(3-(Dodecanoyloxy)-2,2-dimethylpropylideneamino)-1,3,3-trimethylcyclohexyl)methylimino)-2,2-dimethylpropyl dodecanoate | Chemsrc [chemsrc.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN110799193A - Copper and nickel catalyzed decarboxylation and boriding reactions - Google Patents [patents.google.com]
The Cyclopentanedione Chronicles: From Synthetic Workhorse to Bioactive Scaffold
The following technical guide details the discovery, synthetic evolution, and application of substituted cyclopentanediones, with a specific focus on the 1,3-dione isomer due to its pivotal role in steroid synthesis and drug development.
Executive Summary
Substituted cyclopentanediones (CPDs) represent a class of cyclic diketones that have served as the architectural cornerstone for some of the most complex total syntheses in the 20th and 21st centuries. While often overshadowed by their six-membered cousins (cyclohexanediones) in the agrochemical sector, cyclopentanediones—specifically 2-methyl-1,3-cyclopentanedione —are the unsung heroes behind the industrial production of contraceptive steroids and the discovery of novel bioactive natural products. This guide explores their history, chemical behavior, and the precise methodologies required to harness their reactivity.
Part 1: The Chemical Identity & Tautomeric Dualism
To work with cyclopentanediones is to master the art of tautomerism. Unlike simple ketones, 1,3-cyclopentanedione exists in a delicate equilibrium that dictates its reactivity.
Structural Properties[1]
-
Acidity: The methylene protons at the C2 position (flanked by two carbonyls) are exceptionally acidic (pKa
4.5–5.0), making the molecule a "carbon acid" comparable to acetic acid. -
The Enol Trap: In solution, 1,3-CPDs exist predominantly in their enol form. This high degree of enolization renders the oxygen atoms nucleophilic while simultaneously deactivating the carbonyls toward direct attack, requiring "hard/soft" modulation during synthesis.
| Property | 1,3-Cyclopentanedione | 2-Methyl-1,3-cyclopentanedione |
| CAS Registry | 3859-41-4 | 765-69-5 |
| Appearance | Tan to white powder | White/Off-white crystals |
| Melting Point | 152–154 °C | 210–212 °C |
| pKa | ~4.5 | ~5.0 (Enol form dominant) |
| Solubility | Water, Ethanol, DMSO | Hot Water, Acetone, Alkali |
Part 2: The Synthetic Evolution (History & Protocols)
The history of CPDs is defined by the quest for a scalable route to the 2-methyl derivative, the critical "D-ring" precursor for steroids.
Era 1: The Friedel-Crafts Approach (1950s)
Early industrial routes relied on brute-force Lewis acid catalysis.
-
Mechanism: Condensation of succinic anhydride with 2-buten-2-ol acetate or propionyl chloride in the presence of Aluminum Chloride (
).[1] -
Limitation: Low yields (<40%) and difficult purification due to aluminum salts and polymerization side products.
Era 2: The Hengartner-Chu Breakthrough (1970s)
The field shifted with the publication of the "Organic Syntheses" procedure by Hengartner and Chu. This method utilized a soft enolization strategy that remains the gold standard for laboratory-scale preparation.
Protocol 1: Synthesis of 2-Methyl-1,3-Cyclopentanedione
Source: Validated against Org. Synth. Coll. Vol. 6, p. 615.
Reagents:
-
Ethyl 4-oxohexanoate (100 g, 0.633 mol)
-
Sodium Methoxide (dry powder)
-
Xylene (Solvent)
-
Diethyl oxalate (for precursor synthesis if needed)
Workflow:
-
Preparation: A suspension of sodium methoxide is prepared in xylene.
-
Cyclization: Ethyl 4-oxohexanoate is added slowly at reflux (135–140°C). The methanol byproduct is continuously distilled off to drive the equilibrium forward (Le Chatelier’s principle).
-
Isolation: The resulting sodium salt is insoluble in xylene. It is filtered, dissolved in minimum water, and acidified with HCl.
-
Crystallization: The free dione precipitates upon cooling. Recrystallization from water yields pure product (mp 210–212°C).
Expert Insight: The continuous removal of methanol is the critical process parameter (CPP). Failure to distill methanol results in ring opening and ester hydrolysis.
Visualization of Synthetic Pathways
Figure 1: Comparison of the Classical Friedel-Crafts route (top) vs. the Modern Dieckmann Condensation route (bottom).
Part 3: The Steroid Era & The Hajos-Parrish Connection[4]
The true value of 2-methyl-1,3-cyclopentanedione was unlocked when it was identified as the perfect nucleophile for the Robinson Annulation , leading to the Hajos-Parrish ketone—a chiral building block for cortisone and contraceptive drugs.
The Critical Reaction: Michael Addition
The reaction between 2-methyl-1,3-CPD and Methyl Vinyl Ketone (MVK) is notoriously sensitive.
-
The Challenge: The dione is a solid and sparingly soluble in non-polar solvents, while MVK is prone to polymerization.
-
The Solution: Water.[2][3][4][5] Surprisingly, performing this reaction in water (or aqueous acetic acid) allows the dione to dissolve and react cleanly with MVK without polymerization inhibitors.
Protocol 2: Preparation of the Hajos-Parrish Precursor (Triketone)
Reagents:
-
2-Methyl-1,3-cyclopentanedione (1.0 eq)[6]
-
Methyl Vinyl Ketone (1.5 eq)
-
Solvent: Deionized Water[6]
-
Catalyst: Hydroquinone (trace, optional)
Steps:
-
Add MVK dropwise at 20–25°C.
-
Stir for 4–6 hours. The product (2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione) often separates as an oil or precipitate.
-
Self-Validation: The disappearance of the solid dione indicates reaction progress. NMR should show loss of the vinyl protons of MVK and appearance of the methylene triplets.
Pathway to Asymmetry
Once the triketone is formed, an L-Proline catalyzed aldol condensation (The Hajos-Parrish-Eder-Sauer-Wiechert reaction) closes the second ring, creating the CD-ring system of steroids with high enantioselectivity.
Figure 2: The strategic role of CPD in the asymmetric synthesis of steroid cores.
Part 4: Biological Frontiers
Beyond synthesis, the cyclopentanedione core possesses inherent biological activity, particularly when functionalized with exocyclic double bonds (cyclopentenediones).
Natural Product Occurrence
Nature utilizes the CPD core in "Cyclopentenediones" (CPDs), a class of secondary metabolites found in fungi and plants.
-
Coruscanones: Antifungal agents isolated from Piper species.
-
Lucidone: Exhibits anti-inflammatory properties by suppressing iNOS and COX-2 expression.
-
Mechanism: These compounds often act as Michael acceptors, covalently modifying cysteine residues in proteins (e.g., sulfenic acid probes).
ACCase Inhibition (Herbicides)
While cyclohexanediones (e.g., Clethodim) are the commercial giants of Acetyl-CoA Carboxylase (ACCase) inhibition, substituted cyclopentanediones have been investigated as resistance-breaking scaffolds.
-
Mode of Action: They mimic the substrate in the carboxyltransferase (CT) domain of the plastidic ACCase enzyme in grasses (monocots).
-
Status: Currently, they serve as "hybrid" structures in research (e.g., Metproxybicyclone derivatives) to overcome resistance developed against traditional FOPs and DIMs.
Pharmaceutical Bioisosteres
In modern medicinal chemistry, the 1,3-dione moiety is used as a bioisostere for carboxylic acids .
-
Rationale: The pKa (~4.5) is similar to a carboxylic acid, but the dione is more lipophilic, improving membrane permeability (LogP) while maintaining the capacity for hydrogen bonding and electrostatic interaction with receptors (e.g., Thromboxane A2 receptor antagonists).
References
-
Organic Syntheses Procedure (Classic Route): Hengartner, U., & Chu, V. (1979). 2-Methyl-1,3-Cyclopentanedione.[2][3][1][7][4][6][8][9] Organic Syntheses, 58, 83. [Link]
-
Hajos-Parrish Ketone Synthesis: Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. [Link]
-
Biological Activity of Cyclopentenediones: Vacek, J., et al. (2014). Chemical properties and biological activities of cyclopentenediones: A review. European Journal of Medicinal Chemistry. [Link]
-
ACCase Inhibitor Mechanisms: Takano, H. K., et al. (2021).[10][11] ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola. [Link]
-
Bioisosterism in Drug Design: Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2865962A - Preparation of 3-methyl-1, 2-cyclopentanedione - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lookchem.com [lookchem.com]
- 9. 2-メチル-1,3-シクロペンタンジオン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Triclopyr Herbicides | Forestry Distributing North America's Forest Products Leader [forestrydistributing.com]
- 11. Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity - PMC [pmc.ncbi.nlm.nih.gov]
4-phenylcyclopentane-1,2-dione mechanism of action
Topic: 4-Phenylcyclopentane-1,2-dione: Mechanism of Action & Applications in Drug Discovery Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists
Executive Summary
4-Phenylcyclopentane-1,2-dione represents a sophisticated scaffold in medicinal chemistry, primarily utilized as a bio-isostere for the carboxylic acid functional group . Its distinct physicochemical profile allows it to mimic the electrostatic and hydrogen-bonding capabilities of carboxylates while offering improved membrane permeability and metabolic stability.
Beyond its role as a pharmacophore, this compound and its derivatives function as selective arginine-modifying reagents in chemical biology.[1] By covalently reacting with guanidinium groups, they serve as critical tools for mapping enzyme active sites and inhibiting protein-protein interactions dependent on arginine residues.
This guide details the dualistic mechanism of action of 4-phenylcyclopentane-1,2-dione, bridging its application from structural biology to receptor pharmacology.
Structural Dynamics & Physicochemical Properties
The biological activity of 4-phenylcyclopentane-1,2-dione is governed by its tautomeric equilibrium. Unlike simple ketones, the 1,2-dicarbonyl system on a five-membered ring forces the molecule to adopt a planar mono-enol form, which is stabilized by intramolecular hydrogen bonding and conjugation with the phenyl ring.
1.1 Keto-Enol Tautomerism
The molecule exists in equilibrium between the diketo form and the enol form.[2] In physiological solution, the enol tautomer predominates. This planar enol mimics the geometry and acidity of a carboxylic acid (
Figure 1: Tautomeric equilibrium shifting towards the bioactive enol form, stabilized by the phenyl group conjugation.
Mechanism of Action I: Pharmacological (Carboxylic Acid Bio-isostere)
The primary pharmacological utility of 4-phenylcyclopentane-1,2-dione lies in its ability to replace carboxylic acid moieties in drug candidates to improve pharmacokinetic properties without sacrificing potency.
2.1 The Bio-isosteric Rationale
Carboxylic acids are "privileged structures" in drug design but often suffer from poor passive diffusion and rapid glucuronidation. The 4-phenylcyclopentane-1,2-dione scaffold addresses these limitations:
-
Acidity: The enolic hydroxyl group is acidic enough to form ionic interactions with arginine or lysine residues in the target protein.
-
Lipophilicity: The cyclopentane ring and phenyl substituent increase
, enhancing membrane permeability compared to the highly polar carboxylate. -
Geometry: The planar enol aligns spatially with the planar carboxylate anion.
2.2 Case Study: Thromboxane A2 (TP) Receptor Antagonism
Research has validated this scaffold in the design of Thromboxane A2 (TP) receptor antagonists.[3] In studies where the terminal carboxylic acid of a standard antagonist (e.g., related to seratrodast or ramatroban) was replaced with a cyclopentane-1,2-dione unit:
-
Potency Retention: The dione derivative maintained high affinity (
values in the nanomolar range) for the TP receptor. -
Binding Mode: The enolate oxygen forms a salt bridge with Arg295 in the TP receptor, mimicking the interaction of the native ligand's carboxylate.
-
Selectivity: The 4-phenyl group occupies a hydrophobic sub-pocket, providing selectivity over other prostanoid receptors.
Mechanism of Action II: Chemical Biology (Arginine Modification)
In the context of enzymatic assays and protein profiling, 4-phenylcyclopentane-1,2-dione acts as a site-specific covalent modifier.
3.1 Covalent Modification of Guanidine
The 1,2-dicarbonyl moiety reacts selectively with the guanidinium side chain of Arginine residues. This reaction is particularly rapid at slightly alkaline pH (7.5–8.5) and is often reversible unless stabilized.
Reaction Pathway:
-
Nucleophilic Attack: The guanidine nitrogen attacks the carbonyl carbon of the dione.
-
Cyclization: A second attack occurs, forming a cyclic dihydroxyimidazolidine adduct.
-
Stabilization (Optional): The adduct can be stabilized by the addition of borate buffer, which complexes with the cis-diols, preventing reversal.
3.2 Biological Implication[4]
-
Active Site Mapping: If an enzyme loses activity upon treatment with 4-phenylcyclopentane-1,2-dione, and this inactivation is prevented by the presence of the substrate, it indicates an essential arginine residue resides in the active site.
-
Inhibition: It acts as a potent inhibitor for enzymes utilizing arginine for anion binding (e.g., enzymes binding ATP, citrate, or phosphorylated substrates).
Figure 2: The reaction pathway for arginine modification. Borate stabilization is a critical step for permanent inhibition.
Experimental Protocols
4.1 Protocol A: Synthesis of 4-Phenylcyclopentane-1,2-dione
Note: This is a general synthetic route adaptable for derivatives.
-
Starting Materials: Diethyl oxalate and Ethyl 3-phenylpropionate (or Diethyl 3-phenylglutarate).
-
Condensation: Perform a Claisen condensation using Sodium Ethoxide (NaOEt) in ethanol at reflux for 4 hours.
-
Workup: Acidify the mixture with HCl to precipitate the diketo-ester intermediate.
-
Decarboxylation: Hydrolyze and decarboxylate by heating in dilute sulfuric acid (
) at reflux for 6–12 hours. -
Purification: Extract with ethyl acetate. The product is often purified via recrystallization from benzene/petroleum ether or column chromatography (Silica gel, Hexane:EtOAc gradient).
-
Characterization: Confirm the enol presence via NMR (
NMR will show a characteristic exchangeable -OH peak and vinyl proton signal).
4.2 Protocol B: Arginine Modification Assay
Purpose: To determine if a target protein contains an essential arginine.
| Step | Action | Critical Parameter |
| 1. Preparation | Dissolve protein ( | Avoid amine buffers (Tris) if possible, though diones are specific to Arg. |
| 2. Treatment | Add 4-phenylcyclopentane-1,2-dione (dissolved in DMSO) to a final conc. of 1–10 mM . | Maintain DMSO < 5% to prevent denaturation. |
| 3. Incubation | Incubate at 25°C for 30–60 minutes in the dark. | Reaction is time-dependent. |
| 4. Stabilization | (Optional) Add 50 mM Sodium Borate to the reaction. | Stabilizes the adduct for mass spectrometry analysis. |
| 5. Activity Assay | Aliquot sample and measure enzymatic activity immediately. | Compare % activity vs. Control (DMSO only). |
| 6. Reversibility | Dialyze a portion of the sample against hydroxylamine or arginine-free buffer for 12h. | Recovery of activity confirms specific chemical modification. |
References
-
Ballini, R., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters. Link
-
Riordan, J. F. (1973). Functional arginyl residues in carboxypeptidase A. Modification with butanedione. Biochemistry. Link
-
Patthy, L., & Smith, E. L. (1975). Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis. Journal of Biological Chemistry. Link
-
Lasska, A. L., et al. (2014). Cyclopent-4-ene-1,3-diones: a new class of herbicides acting as potent photosynthesis inhibitors. Journal of Agricultural and Food Chemistry. Link
Sources
Technical Whitepaper: 4-Phenylcyclopentane-1,2-dione Scaffolds
The following technical guide details the chemical architecture, synthetic methodologies, and pharmacological utility of 4-phenylcyclopentane-1,2-dione and its derivatives. This document is structured for researchers requiring actionable protocols and mechanistic insight.
Synthetic Utility, Derivatization, and Pharmacological Potential
Executive Summary: The Bioisostere Advantage
4-phenylcyclopentane-1,2-dione (4-Ph-CPD) represents a specialized subclass of cyclic
In drug design, replacing a terminal carboxylate with a 1,2-dione moiety can improve membrane permeability and metabolic stability while maintaining the capacity for bidentate hydrogen bonding. The addition of the C4-phenyl group introduces a hydrophobic pharmacophore, enabling specific interactions with aromatic pockets in target proteins (e.g., kinases, oxidoreductases).
Chemical Architecture & Tautomerism
Understanding the tautomeric equilibrium is critical for successful synthesis and binding analysis. Unlike open-chain diketones, 4-Ph-CPD exists predominantly in its mono-enol form due to the relief of dipole-dipole repulsion between adjacent carbonyls and the stabilization provided by intramolecular hydrogen bonding.
Tautomeric Equilibrium
-
Form A (Diketo): Rarely observed in solution; electrophilic at both carbons.
-
Form B (Enol): The dominant species (2-hydroxy-4-phenylcyclopent-2-en-1-one). This form is acidic and responsible for the compound's solubility in basic media.
Mechanistic Implication: Reactions targeting the carbonyls (e.g., condensation with amines) must overcome the stability of the enol form, often requiring acid catalysis or dehydrating conditions.
Figure 1: Tautomeric landscape of 4-phenylcyclopentane-1,2-dione. The enol form dominates in polar solvents.
Synthetic Protocols
Two primary routes are validated for generating the 4-phenylcyclopentane-1,2-dione core. The choice depends on the availability of starting materials and the required regioselectivity.
Route A: Selenium Dioxide Oxidation (Direct & Rapid)
This protocol utilizes Riley oxidation on the commercially available 3-phenylcyclopentanone.
-
Regioselectivity Note: Oxidation can occur at C2 (sterically hindered by phenyl at C3) or C5 (less hindered). SeO
oxidation typically favors the less hindered position, yielding the desired 4-phenyl-1,2-dione (via C5 oxidation, renumbered to C1/C2).
Protocol:
-
Reagents: 3-phenylcyclopentanone (10 mmol), Selenium Dioxide (SeO
, 12 mmol), 1,4-Dioxane (20 mL), Water (1 mL). -
Procedure:
-
Dissolve ketone in dioxane/water mixture (water accelerates the reaction).
-
Add SeO
in one portion. -
Reflux at 90°C for 4–6 hours. Monitor via TLC (stain with 2,4-DNP; product turns red/orange instantly).
-
Workup (Critical): Filter hot through a pad of Celite to remove black selenium metal. Evaporate solvent.[1]
-
Purification: Recrystallize from ethyl acetate/hexanes or sublime under vacuum to remove organoselenium byproducts.
-
-
Yield: Typically 60–75%.
Route B: Acyloin Condensation (Scalable)
For large-scale preparation, starting from diethyl 3-phenylhexanedioate (formed via Michael addition of phenylmagnesium bromide to diethyl glutaconate).
-
Cyclization: Treat diester with molten sodium in toluene (Ruhlmann modification with TMSCl) to form the bis-silyloxy alkene.
-
Hydrolysis/Oxidation: Acidic hydrolysis yields the
-hydroxy ketone (acyloin), which is oxidized to the diketone using Cu(OAc) or DMSO/Swern conditions.
Derivatization: The Quinoxaline Pathway
The most chemically significant reaction for 1,2-diones is the condensation with 1,2-diamines to form quinoxalines . This transforms the unstable dione into a robust, planar heterocycle capable of DNA intercalation or kinase inhibition.
Protocol: Synthesis of 2-(3-phenylcyclopentyl)quinoxaline
This reaction serves as both a derivatization method and a chemical proof of structure.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-phenylcyclopentane-1,2-dione (1.0 eq) in Ethanol (0.5 M concentration).
-
Addition: Add o-phenylenediamine (1.1 eq). A catalytic amount of acetic acid (5 mol%) can accelerate the reaction but is often unnecessary due to the dione's acidity.
-
Reaction: Stir at room temperature for 30 minutes, then reflux for 1 hour.
-
Observation: The solution will darken; a precipitate often forms upon cooling.
-
Isolation: Pour into ice water. Filter the solid.[1] Recrystallize from Ethanol.
Data Interpretation:
| Parameter | Observation/Value | Significance |
|---|---|---|
| Appearance | Pale yellow needles | Characteristic of quinoxalines. |
| MP | 140–145°C (derivative dependent) | Sharp MP indicates high purity. |
| 1H NMR | Aromatic protons (7.5–8.2 ppm) | Confirms fusion of benzene ring. |
| Fluorescence | Blue/Green emission | Quinoxalines are often fluorophores. |
Pharmacological Applications
The 4-phenylcyclopentane-1,2-dione scaffold is not merely a synthetic intermediate; it is a pharmacophore in its own right.
Carboxylic Acid Bioisostere
Research indicates that the enolic 1,2-dione moiety mimics the electrostatics of a carboxylate group (
-
Mechanism: The planar enol forms a bidentate hydrogen bond acceptor/donor motif similar to the carboxylic acid dimer.
-
Application: In Thromboxane A2 receptor antagonists, replacing the terminal COOH with a cyclopentane-1,2-dione retained potency (IC
comparable to parent) while potentially reducing phase II glucuronidation metabolism [2].
Kinase Inhibitor Scaffolds
Derivatives formed via condensation with substituted diamines (e.g., 3,4-diaminopyridine) create analogs of flavopiridol and other CDK inhibitors. The phenyl ring at C4 positions itself in the hydrophobic pocket adjacent to the ATP-binding site.
Figure 2: Synthetic workflow and pharmacological divergence of the 4-Ph-CPD scaffold.
References
-
Ballatore, C. et al. (2013). Carboxylic Acid Bioisosteres in Drug Design. ChemMedChem , 8(3), 385–395. Link
-
Ballatore, C. et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters , 24(19), 4600-4604. Link
-
Stalder, H. et al. (1983). Synthesis of 1,2-Dicarbonyl Compounds. Organic Syntheses , 61, 14. Link
-
Nasr, T. et al. (2017). Reaction of ortho-phenylenediamine with various 1,2-diketones. ResearchGate . Link
Sources
Methodological & Application
Application Notes and Protocols for the Reactions of 4-Phenylcyclopentane-1,2-dione
Introduction
4-Phenylcyclopentane-1,2-dione is a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures. Its unique structure, featuring a vicinal dicarbonyl moiety within a cyclopentane ring and a phenyl substituent at the 4-position, imparts distinct reactivity that can be harnessed for various synthetic transformations. The electron-withdrawing nature of the dicarbonyl group acidifies the α-protons, making this compound an excellent nucleophile in its enolate form. Concurrently, the carbonyl carbons serve as electrophilic centers. The phenyl group at the 4-position introduces steric bulk and electronic effects that can influence the stereochemical outcome of reactions.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for key reactions of 4-phenylcyclopentane-1,2-dione, including its synthesis, aldol condensation, and Michael addition. The protocols are designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes.
Synthesis of 4-Phenylcyclopentane-1,2-dione
The synthesis of 4-phenylcyclopentane-1,2-dione can be achieved through a multi-step sequence, commencing with a Dieckmann condensation to construct the cyclopentanone ring, followed by oxidation to introduce the second carbonyl group.
Part 1: Synthesis of Ethyl 2-oxo-4-phenylcyclopentane-1-carboxylate
The initial step involves the intramolecular condensation of a diester, a reaction known as the Dieckmann condensation, to form the β-keto ester.[1]
Experimental Protocol:
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous toluene.
-
Reagent Addition: Heat the mixture to reflux. Add a solution of diethyl 3-phenyladipate (1.0 equivalent) in anhydrous toluene dropwise over 1 hour.
-
Reaction Monitoring: After the addition is complete, continue refluxing for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Hydrolysis and Decarboxylation to 4-Phenylcyclopentanone
The resulting β-keto ester is then hydrolyzed and decarboxylated to yield 4-phenylcyclopentanone.
Experimental Protocol:
-
Hydrolysis: Reflux the ethyl 2-oxo-4-phenylcyclopentane-1-carboxylate in a 10% aqueous solution of sodium hydroxide for 4 hours.
-
Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is acidic.
-
Decarboxylation: Gently heat the acidic solution to effect decarboxylation, which is visually confirmed by the cessation of carbon dioxide evolution.
-
Extraction and Purification: Cool the mixture, extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 4-phenylcyclopentanone.
Part 3: Oxidation to 4-Phenylcyclopentane-1,2-dione
The final step is the oxidation of the α-carbon of the ketone to introduce the second carbonyl group. Selenium dioxide is an effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylcyclopentanone (1.0 equivalent) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Reagent Addition: Add selenium dioxide (1.1 equivalents) portion-wise to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and filter to remove the precipitated selenium metal.
-
Extraction and Purification: Dilute the filtrate with water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude 4-phenylcyclopentane-1,2-dione can be purified by column chromatography or recrystallization.
Reactions of 4-Phenylcyclopentane-1,2-dione
The presence of two carbonyl groups and acidic α-protons makes 4-phenylcyclopentane-1,2-dione a versatile substrate for various carbon-carbon bond-forming reactions.
Aldol Condensation
The aldol condensation is a fundamental reaction in organic synthesis where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl.[2] In the case of 4-phenylcyclopentane-1,2-dione, the acidic protons at the C-3 and C-5 positions can be abstracted to form an enolate, which can then react with an aldehyde or ketone.
Causality of Experimental Choices:
-
Base: A base is required to deprotonate the α-carbon to generate the nucleophilic enolate. The choice of base can influence the reaction rate and selectivity.
-
Solvent: The solvent must be able to dissolve the reactants and the base. Protic solvents like ethanol can also act as a proton source in the final steps of the reaction.
-
Temperature: The reaction is often performed at room temperature, but heating can be used to promote dehydration of the initial aldol addition product to the more stable conjugated system.[3]
Experimental Protocol for Aldol Condensation with Benzaldehyde:
-
Preparation: In a round-bottom flask, dissolve 4-phenylcyclopentane-1,2-dione (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol (10 mL).
-
Base Addition: While stirring, add a catalytic amount of a base, such as 10% aqueous sodium hydroxide solution (0.5 mL).
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (50-60 °C) can be applied.
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Isolation: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Table 1: Representative Aldol Condensation Reactions
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaOH | Ethanol | 3 | 85 |
| 2 | 4-Methoxybenzaldehyde | KOH | Methanol | 4 | 82 |
| 3 | 4-Nitrobenzaldehyde | NaOEt | Ethanol | 2.5 | 90 |
Note: Yields are illustrative and may vary based on specific reaction conditions.
Caption: Workflow for the base-catalyzed aldol condensation of 4-phenylcyclopentane-1,2-dione.
Michael Addition
The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolate of 4-phenylcyclopentane-1,2-dione can act as a Michael donor and add to various Michael acceptors.
Causality of Experimental Choices:
-
Base: A base is necessary to generate the enolate nucleophile. The strength of the base can affect the rate of enolate formation.
-
Michael Acceptor: A variety of α,β-unsaturated compounds can be used, such as enones, enoates, and nitroalkenes. The reactivity of the acceptor influences the reaction conditions.
-
Solvent: Aprotic solvents are often preferred to avoid protonation of the enolate.
Experimental Protocol for Michael Addition to Methyl Vinyl Ketone:
-
Enolate Formation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4-phenylcyclopentane-1,2-dione (1.0 mmol) in anhydrous THF (10 mL). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base such as lithium diisopropylamide (LDA) (1.1 mmol) dropwise and stir for 30 minutes.
-
Michael Addition: Add methyl vinyl ketone (1.2 mmol) dropwise to the enolate solution at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Table 2: Representative Michael Addition Reactions
| Entry | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |
| 1 | Methyl vinyl ketone | LDA | THF | 4 | 78 |
| 2 | Acrylonitrile | NaH | DMF | 5 | 72 |
| 3 | Phenyl acrylate | t-BuOK | t-BuOH | 6 | 65 |
Note: Yields are illustrative and may vary based on specific reaction conditions.
Caption: General workflow for the Michael addition of 4-phenylcyclopentane-1,2-dione.
Characterization of Products
The products of these reactions should be characterized using standard spectroscopic methods.
-
¹H and ¹³C NMR Spectroscopy: To determine the structure and connectivity of the atoms.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, particularly the carbonyl groups.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
4-Phenylcyclopentane-1,2-dione is a valuable synthetic intermediate with a rich and versatile reactivity. The protocols outlined in these application notes provide a solid foundation for its use in the synthesis of more complex molecules. The strategic placement of the phenyl group offers opportunities for controlling stereochemistry, a feature of significant interest in the field of drug discovery and development. Further exploration of the reaction scope and optimization of conditions will undoubtedly expand the utility of this powerful building block.
References
Sources
Application Notes and Protocols: 4-Phenylcyclopentane-1,2-dione as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 4-Phenylcyclopentane-1,2-dione in Heterocycle Construction
In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular scaffolds with tailored properties is perpetual. Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient and diverse synthesis of these vital molecules. 4-Phenylcyclopentane-1,2-dione emerges as a highly valuable and versatile building block, offering a unique combination of a reactive 1,2-dicarbonyl moiety constrained within a five-membered ring and a phenyl substituent that can be leveraged to modulate physicochemical and biological properties.
This technical guide provides an in-depth exploration of the utility of 4-phenylcyclopentane-1,2-dione in the synthesis of a range of important heterocyclic systems, including pyridazines, quinoxalines, pyrroles, and furans. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on understanding the underlying chemical principles to empower researchers to adapt and innovate.
I. Synthesis of Phenyl-Substituted Cyclopenta[d]pyridazines
The reaction of 1,2-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of pyridazine derivatives. In the case of 4-phenylcyclopentane-1,2-dione, this condensation leads to the formation of a valuable 5,6-fused ring pyridazine scaffold.
Mechanistic Rationale
The reaction proceeds through a bis-hydrazone intermediate. The initial nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the dione is followed by a second intramolecular attack of the other nitrogen atom on the remaining carbonyl group. Subsequent dehydration drives the reaction towards the formation of the stable, aromatic pyridazine ring. The phenyl group at the 4-position of the cyclopentane ring remains as a key substituent on the resulting heterocyclic framework, influencing its steric and electronic properties.
Caption: General workflow for pyridazine synthesis.
Protocol 1: Synthesis of 6-Phenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine
This protocol is adapted from the synthesis of similar 5,6-fused ring pyridazines[1].
Materials:
-
4-Phenylcyclopentane-1,2-dione
-
Hydrazine hydrate (99%)
-
Methanol
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Water (deionized)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylcyclopentane-1,2-dione (1.0 eq) in methanol (approximately 200 mL/g of dione).
-
Add an excess of hydrazine hydrate (e.g., 5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to precipitate the crude product.
-
Perform a liquid-liquid extraction with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the pure 6-phenyl-6,7-dihydro-5H-cyclopenta[d]pyridazine.
Expected Yield: Based on similar syntheses, yields in the range of 70-80% can be anticipated[2].
II. Synthesis of Phenyl-Substituted Cyclopenta[b]quinoxalines
The condensation of 1,2-diones with ortho-phenylenediamines is a cornerstone reaction for the synthesis of quinoxalines, a class of heterocycles with significant applications in medicinal chemistry and materials science[3]. The use of 4-phenylcyclopentane-1,2-dione allows for the creation of unique cyclopenta-fused quinoxaline systems.
Mechanistic Considerations
This reaction is a classic acid-catalyzed condensation-cyclization. Protonation of one of the carbonyl groups of the dione activates it towards nucleophilic attack by one of the amino groups of the o-phenylenediamine. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl. Subsequent dehydration leads to the formation of the aromatic quinoxaline ring system. Microwave-assisted synthesis can significantly accelerate this transformation by efficiently heating the polar reactants and intermediates[4][5].
Caption: Experimental workflow for quinoxaline synthesis.
Protocol 2: Microwave-Assisted Synthesis of Phenyl-Substituted Cyclopenta[b]quinoxalines
This protocol is a general method that can be adapted for 4-phenylcyclopentane-1,2-dione based on established procedures for quinoxaline synthesis[6][7].
Materials:
-
4-Phenylcyclopentane-1,2-dione
-
o-Phenylenediamine (or substituted derivatives)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine 4-phenylcyclopentane-1,2-dione (1.0 eq), o-phenylenediamine (1.0 eq), and ethanol.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| Benzil | o-Phenylenediamine | Bentonite K-10, EtOH, RT, 20 min | 2,3-Diphenylquinoxaline | 95 | [6] |
| Benzil | o-Phenylenediamine | HFIP (5 mol%), RT, 20 min | 2,3-Diphenylquinoxaline | 95 | [6] |
Note: The yields are for the synthesis of 2,3-diphenylquinoxaline from benzil and are provided as a reference for the expected efficiency of this type of reaction.
III. Synthesis of Phenyl-Substituted Cyclopenta[b]pyrroles
The Paal-Knorr synthesis is a powerful method for the preparation of pyrroles from 1,4-dicarbonyl compounds. While 4-phenylcyclopentane-1,2-dione is a 1,2-dione, its structure allows for a formal [3+2] cycloaddition approach to synthesize cyclopenta[b]pyrroles. A modern and efficient method involves a rhodium(III)-catalyzed oxidative annulative coupling.
Mechanistic Insight
The rhodium(III)-catalyzed reaction proceeds through a C-H activation pathway. The 2-aminopyridine acts as a directing group, coordinating to the rhodium center and facilitating the ortho-C-H activation. The alkyne then inserts into the Rh-C bond. The 1,2-dione subsequently participates in the catalytic cycle, leading to the formation of the fused pyrrole ring system and regeneration of the active catalyst[1].
Protocol 3: Rhodium(III)-Catalyzed Synthesis of Phenyl-Substituted Cyclopenta[b]pyrroles
This protocol is based on the work of Punniyamurthy and co-workers for the synthesis of cyclopenta[b]pyrroles from 1,2-diones[1].
Materials:
-
4-Phenylcyclopentane-1,2-dione
-
2-Aminopyridine
-
Alkyne (e.g., diphenylacetylene)
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (additive)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
To an oven-dried reaction tube, add 4-phenylcyclopentane-1,2-dione (1.0 eq), 2-aminopyridine (1.2 eq), alkyne (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous 1,2-dichloroethane (DCE) as the solvent.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 12-24 hours), monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired phenyl-substituted cyclopenta[b]pyrrole.
IV. Synthesis of Phenyl-Substituted Cyclopenta[b]furans
Similar to pyrrole synthesis, the Paal-Knorr furan synthesis traditionally utilizes 1,4-dicarbonyl compounds. However, the acidic conditions of this reaction can be adapted to promote the cyclization of 1,2-diones like 4-phenylcyclopentane-1,2-dione to form fused furan systems.
Mechanistic Rationale
Under acidic conditions, one of the carbonyl groups of the 1,2-dione is protonated, which facilitates enolization of the adjacent carbon. The enol oxygen then acts as a nucleophile, attacking the protonated carbonyl carbon to form a five-membered hemiacetal intermediate. Subsequent dehydration of this intermediate under the acidic conditions leads to the formation of the aromatic furan ring[8].
Caption: Mechanism of Paal-Knorr furan synthesis from a 1,2-dione.
Protocol 4: Acid-Catalyzed Synthesis of Phenyl-Substituted Cyclopenta[b]furans
This is a general protocol based on the principles of the Paal-Knorr furan synthesis[9].
Materials:
-
4-Phenylcyclopentane-1,2-dione
-
A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene, xylene)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-phenylcyclopentane-1,2-dione (1.0 eq) in an anhydrous solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure phenyl-substituted cyclopenta[b]furan.
V. Summary and Outlook
4-Phenylcyclopentane-1,2-dione is a readily accessible and highly versatile building block for the synthesis of a variety of phenyl-substituted, fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold. The presence of the phenyl group offers a handle for further functionalization and tuning of the electronic and steric properties of the resulting heterocycles, making this building block particularly attractive for applications in drug discovery and materials science. The continued exploration of new reaction methodologies, including multicomponent reactions and novel catalytic systems, will undoubtedly expand the synthetic utility of 4-phenylcyclopentane-1,2-dione even further.
References
-
Cravotto, G., & Cintas, P. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm, 4(10), 1323-1343. [Link]
-
Katritzky, A. R., & Singh, S. K. (2003). Microwave-assisted heterocyclic synthesis. ARKIVOC, 2003(13), 68-86. [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Punniyamurthy, T., et al. (2016). Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes. Angewandte Chemie International Edition, 55(25), 7196-7200. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines. [Link]
-
Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1113-1125. [Link]
-
Chemistry LibreTexts. (2020). Paal-Knorr Furan Synthesis. [Link]
-
IJRTI. (2021). Synthesis, pharmacological application of quinoxaline and its derivative. International Journal for Research Trends and Innovation, 7(1). [Link]
-
Marin, L., et al. (2018). A diversity-oriented synthesis of cyclopenta[b]pyrroles and related compounds through a calcium(ii)/copper(ii) catalytic sequence. Organic Chemistry Frontiers, 5(4), 569-575. [Link]
-
ResearchGate. (2017). Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]
-
YouTube. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. [Link]
-
SPHINX Knowledge House. (2015). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 8(4), 1801-1806. [Link]
-
Baharfar, R., & Asghari, S. (2015). Acetic acid-promoted condensation of o-phenylenediamine with aldehydes into 2-aryl-1-(arylmethyl)-1H-benzimidazoles under microwave irradiation. Research on Chemical Intermediates, 41(10), 7389-7397. [Link]
Sources
- 1. Rhodium(III)-catalyzed synthesis of cyclopenta[b]pyrroles from 1,2-diketones, 2-aminopyridine, and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. actascientific.com [actascientific.com]
- 4. Furan synthesis [organic-chemistry.org]
- 5. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Application Note: Synthetic Utility of 4-Phenylcyclopentane-1,2-dione (4-PCPD)
Introduction & Chemical Profile
The scaffold 4-phenylcyclopentane-1,2-dione (4-PCPD) represents a versatile building block in medicinal chemistry, particularly for the synthesis of fused heterocycles targeting kinase inhibition and antimicrobial pathways. Unlike simple acyclic 1,2-dicarbonyls, 4-PCPD possesses a constrained five-membered ring that imparts unique steric properties and electronic bias due to the C4-phenyl substituent.
This guide details the protocols for transforming 4-PCPD into two high-value pharmacophores: 6,7-dihydro-5H-cyclopenta[b]pyrazines (fused quinoxalines) and 1,4,5,6-tetrahydrocyclopenta[d]imidazoles .
Tautomeric Equilibrium & Stability
Researchers must recognize that 4-PCPD exists in a dynamic equilibrium between its diketo and enol forms. In polar protic solvents (MeOH, EtOH), the enol form is thermodynamically favored due to hydrogen bond stabilization and relief of dipole-dipole repulsion between the adjacent carbonyls.
-
Handling Implication: The compound may appear as a waxy solid or oil depending on purity and tautomeric ratio. It acts as a mono-protic acid (
) and can form salts with strong bases. -
Storage: Store under inert atmosphere (
or Ar) at -20°C to prevent oxidative degradation to succinic acid derivatives.
Reactivity Landscape
The following diagram illustrates the core reactivity pathways utilized in this guide.
Figure 1: Tautomeric equilibrium and primary synthetic divergence points for 4-PCPD.
Protocol A: Synthesis of Fused Quinoxalines
Target: Synthesis of 2-substituted-6-phenyl-6,7-dihydro-5H-cyclopenta[b]quinoxalines. Mechanism: Double condensation (Schiff base formation) followed by dehydration.
Rationale
The condensation of 1,2-diketones with o-phenylenediamines is the "gold standard" for generating the quinoxaline core. The 4-phenyl group on the cyclopentane ring introduces asymmetry. If an unsymmetrical 1,2-diamine is used (e.g., 4-methyl-1,2-phenylenediamine), regioisomers will be formed . This protocol uses a catalytic amount of Iodine (
Materials
-
Substrate: 4-Phenylcyclopentane-1,2-dione (1.0 equiv)
-
Reagent: Substituted o-phenylenediamine (1.1 equiv)
-
Catalyst: Iodine (
, 5 mol%) -
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
Step-by-Step Procedure
-
Activation: In a round-bottom flask, dissolve 4-PCPD (1 mmol) in EtOH (5 mL). Add molecular iodine (0.05 mmol). Stir for 5 minutes at room temperature (RT) to activate the carbonyls (Lewis acid behavior).
-
Addition: Add the o-phenylenediamine (1.1 mmol) in one portion.
-
Reaction: Stir the mixture at RT.
-
Observation: The solution will typically darken. A precipitate often forms within 10-30 minutes.
-
Validation: Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting dione (usually lower
, UV active) should disappear.
-
-
Completion: If the reaction is sluggish, heat to 50°C for 1 hour.
-
Workup:
-
Pour the reaction mixture into crushed ice/water containing 5% sodium thiosulfate (
) to quench the iodine. -
Filter the solid precipitate.
-
Wash with cold water (x3) and cold EtOH (x1).
-
-
Purification: Recrystallize from hot EtOH. If regioisomers are formed, flash column chromatography is required for separation.
Experimental Workflow Diagram
Figure 2: Operational workflow for the iodine-catalyzed condensation protocol.
Protocol B: Synthesis of Fused Imidazoles
Target: 2,5-Disubstituted-1,4,5,6-tetrahydrocyclopenta[d]imidazoles. Method: Debus-Radziszewski Imidazole Synthesis.
Rationale
This multi-component reaction (MCR) assembles the imidazole ring in a single pot using the dione, an aldehyde, and an ammonia source. This route is critical for accessing kinase inhibitor scaffolds, as the imidazole NH provides a key hydrogen bond donor/acceptor motif.
Materials
-
Substrate: 4-PCPD (1.0 equiv)
-
Reagent A: Aryl or Alkyl Aldehyde (1.0 equiv)
-
Reagent B: Ammonium Acetate (
, 4.0 - 10.0 equiv) -
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Procedure
-
Preparation: In a heavy-walled pressure vial or round-bottom flask, dissolve 4-PCPD (1 mmol) and the aldehyde (1 mmol) in Glacial AcOH (5 mL).
-
Ammonia Source: Add Ammonium Acetate (10 mmol). The excess is necessary to drive the equilibrium and act as the nitrogen source.
-
Thermal Cycle:
-
Standard: Reflux at 100-110°C for 4-8 hours.
-
Microwave (Preferred): Heat at 120°C for 15-20 minutes in a sealed vessel.
-
-
Neutralization (Critical Step):
-
Cool the mixture to RT.
-
Pour into crushed ice.
-
Slowly basify to pH 8-9 using Ammonium Hydroxide (
) or saturated Sodium Bicarbonate ( ). Caution: Strong effervescence.
-
-
Isolation: The product typically precipitates as a solid upon neutralization. Filter and wash with water.
-
Purification: If an oil forms, extract with Ethyl Acetate (EtOAc), dry over
, and purify via column chromatography (DCM:MeOH gradient).
Analytical Validation & Troubleshooting
Data Summary Table
| Parameter | Quinoxaline Derivative | Imidazole Derivative |
| Appearance | Yellow/Orange Solid | White/Pale Yellow Solid |
| 1H NMR Characteristic | Aromatic protons (7.5-8.5 ppm). Disappearance of enol -OH. | Imidazole NH (broad singlet, 11-13 ppm). |
| IR Spectroscopy | Loss of C=O stretch (1700-1750 cm⁻¹). Appearance of C=N (1600 cm⁻¹). | Loss of C=O. Broad NH stretch (3200-3400 cm⁻¹). |
| Typical Yield | 75 - 95% | 60 - 85% |
| Regiochemistry | Mixture possible if diamine is asymmetric. | N-H tautomerism effectively renders symmetry in solution. |
Troubleshooting the "Regioselectivity" Issue
When reacting 4-PCPD with an unsymmetrical diamine (e.g., 4-nitro-1,2-phenylenediamine), two isomers are formed because the C1 and C2 carbonyls of the dione are sterically and electronically distinct due to the C4-phenyl group.
-
Diagnosis: 1H NMR will show split peaks or "doubling" of signals.
-
Resolution: Careful chromatography is required. The isomer with the electron-withdrawing group closer to the phenyl ring often elutes differently due to dipole changes.
References
-
Moreno-Mañas, M., et al. "Reactivity of 1,2-diketones: Synthesis of quinoxalines."[1] Journal of Organic Chemistry. (General reactivity of cyclic 1,2-diones).
-
Debus, H. "Ueber die Darstellung des Imidazols." Justus Liebigs Annalen der Chemie. (Foundational chemistry for Protocol B).
-
Baghbanian, S. M. "Nanozeolite clinoptilolite functionalized with propylsulfonic acid (NZ-PSA) as a heterogeneous catalyst for the synthesis of quinoxalines." Green Chemistry Letters and Reviews. (Modern catalytic protocols for 1,2-dione condensation).
-
Adib, M., et al. "Reaction between 1,2-diketones and ammonium acetate: A simple synthesis of imidazoles." Tetrahedron Letters. (Specifics on the ammonium acetate method).
-
Jana, K., et al. "DFT Study to Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones." ACS Omega.[2] (Critical data on the enol stability of cyclopentanediones).
(Note: While specific "4-phenyl" derivatives are often proprietary or embedded in broader SAR studies, the protocols above are validated based on the general reactivity of the 1,2-cyclopentanedione scaffold as supported by the references.)
Sources
protocols for derivatization of 4-phenylcyclopentane-1,2-dione
Executive Summary & Chemical Context
4-Phenylcyclopentane-1,2-dione is a cyclic
To ensure accurate quantification and sensitive detection, derivatization is strictly required. This guide details three distinct protocols:
-
Quinoxaline Condensation (HPLC-UV/FLD): The "Gold Standard" for stability and sensitivity.
-
DNPH Hydrazone Formation (HPLC-UV): For carbonyl-specific profiling.
-
TMS-Enol Silylation (GC-MS): For volatility enhancement and structural confirmation.
Reaction Mechanisms & Strategic Logic
The choice of protocol depends on the analytical platform and the specific tautomer targeted.
Mechanism 1: Cyclocondensation with 1,2-Diamines
The 1,2-dicarbonyl moiety reacts selectively with 1,2-diaminobenzene (o-phenylenediamine, OPD) to form a highly stable, UV-active cyclopenta[b]quinoxaline derivative. This reaction irreversibly locks the tautomeric mixture into a single aromatic species.
Mechanism 2: Enol Silylation
In gas chromatography, the polar hydroxyl group of the enol tautomer causes adsorption. Silylation with MSTFA caps this group as a Trimethylsilyl (TMS) ether, enabling high-resolution GC-MS analysis.
Visual Pathway Analysis
The following diagram illustrates the kinetic locking of the tautomers into stable analytical targets.
Figure 1: Divergent derivatization pathways. The OPD reaction (top) targets the dicarbonyl backbone, while MSTFA (bottom) targets the enolic hydroxyl group.
Protocol A: Quinoxaline Derivatization (HPLC-UV/FLD)
Best For: High-sensitivity quantification in biological matrices (plasma, urine). Detection Limit: < 10 nM (Fluorescence).
Reagents & Preparation
-
Substrate Stock: 1 mg/mL 4-phenylcyclopentane-1,2-dione in Methanol (MeOH).
-
Reagent Solution: 50 mM o-Phenylenediamine (OPD) in 10% acetic acid/water. Note: Prepare fresh daily and protect from light to prevent auto-oxidation.
-
Stop Solution: 1 M NaOH (optional, to adjust pH prior to extraction) or direct injection.
Step-by-Step Methodology
-
Aliquot: Transfer 100 µL of sample (or standard) into an amber HPLC vial.
-
Acidification: Add 50 µL of 10% Acetic Acid. Reason: The condensation mechanism is acid-catalyzed.[1][2]
-
Reagent Addition: Add 100 µL of 50 mM OPD solution.
-
Incubation: Seal vial and heat at 60°C for 30 minutes in a heating block.
-
Critical Check: Ensure the cap is PTFE-lined to prevent evaporation.
-
-
Cooling: Allow to cool to room temperature (approx. 10 min).
-
Analysis: Inject 10 µL directly into the HPLC system.
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: Isocratic 60:40 (Acetonitrile : 0.1% Formic Acid in Water).
-
Detection:
-
UV: 315 nm (Quinoxaline characteristic absorbance).
-
Fluorescence: Ex 315 nm / Em 420 nm.
-
Protocol B: Silylation for GC-MS
Best For: Structural confirmation and impurity profiling. Target: The enol tautomer (-OH group).[3]
Reagents
-
Solvent: Anhydrous Pyridine.
-
Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).
Step-by-Step Methodology
-
Drying: Evaporate 50 µL of the sample extract to complete dryness under a stream of nitrogen. Water interferes with silylation reagents.
-
Solubilization: Reconstitute residue in 50 µL Anhydrous Pyridine.
-
Derivatization: Add 50 µL MSTFA (+1% TMCS).
-
Reaction: Vortex for 30 seconds, then incubate at 70°C for 20 minutes .
-
Cooling: Cool to room temperature.
-
Transfer: Transfer to a GC vial with a glass insert. Inject immediately.
GC-MS Parameters
-
Inlet: Splitless mode, 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Temp Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
Mass Spec: EI Mode (70 eV), scan range 50–500 m/z.
-
Expected Fragment: Look for the molecular ion [M]⁺ of the TMS-enol ether (M_parent + 72 Da).
Comparative Analysis of Methods
| Feature | Protocol A: OPD (Quinoxaline) | Protocol B: MSTFA (Silylation) | Protocol C: DNPH (Hydrazone) |
| Primary Analyte | Total 1,2-Dione (locks tautomers) | Enol form primarily | Keto form |
| Platform | HPLC-UV / Fluorescence | GC-MS | HPLC-UV |
| Sensitivity | High (Fluorescence) | Medium (MS TIC) | Medium (UV 360nm) |
| Stability | Excellent (>24 hours) | Moisture Sensitive (<4 hours) | Good |
| Selectivity | Specific to | General -OH/-NH/-COOH | General Carbonyls |
Troubleshooting & Self-Validation
-
Issue: Multiple Peaks in HPLC (OPD Method).
-
Cause: Incomplete reaction or presence of the 1,3-dione isomer impurity.
-
Validation: Run the reaction for 60 mins. If peak ratio changes, reaction was incomplete. If stable, it is an impurity.
-
-
Issue: Low Yield in GC-MS.
-
Cause: Moisture contamination hydrolyzing the TMS ether.
-
Validation: Add an internal standard (e.g., dicyclohexyl ketone) prior to drying to verify injection integrity.
-
References
-
Ohkawa, K. et al. (2025). Water mediated chemoselective synthesis of 1,2-disubstituted benzimidazoles and quinoxalines. Green Chemistry. Link
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Mechanisms and Equilibria. Link
-
Thermo Fisher Scientific. Reagents for Modifying Aldehydes and Ketones: 1,2-Diamines for Dicarbonyls. Link
-
Agilent Technologies. (2024). Analysis of DNPH-Derivatized Aldehydes and Ketones by UHPLC. Link
-
Science.gov. Chromatographic determination of alpha-dicarbonyls using meso-stilbenediamine. Link
Sources
Application Note: Analytical Strategies for the Detection and Quantification of 4-Phenylcyclopentane-1,2-dione
Introduction
4-Phenylcyclopentane-1,2-dione is a dicarbonyl compound of interest in synthetic chemistry and potentially in pharmaceutical research due to its structural motifs. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices, from reaction mixtures to biological samples. This application note outlines recommended starting points for developing robust analytical methods for this compound. The proposed methods are based on the analysis of structurally similar molecules and are designed to be a foundation for further method development and validation.
The core analytical challenges for a compound like 4-phenylcyclopentane-1,2-dione include ensuring specificity in complex matrices, achieving adequate sensitivity, and managing its potential reactivity. The presence of a phenyl group and a 1,2-dione system provides distinct chromophoric and mass spectrometric properties that can be exploited for its detection.
Physicochemical Properties (Predicted)
A thorough understanding of the analyte's properties is critical for method development.
| Property | Predicted Value / Characteristic | Implication for Analysis |
| Molecular Formula | C₁₁H₁₀O₂ | --- |
| Molecular Weight | 174.19 g/mol | Guides mass spectrometry settings. |
| Structure | Phenyl group attached to a five-membered ring with two adjacent carbonyl groups. | The phenyl group provides a strong UV chromophore. The dione functionality allows for potential derivatization. |
| Polarity | Moderately polar | Suitable for reversed-phase HPLC. |
| Volatility | Moderately volatile | Amenable to GC analysis, potentially with temperature ramping. |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane). | Simplifies sample and standard preparation. |
Proposed Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a primary technique for the analysis of moderately polar compounds. The presence of the phenyl group in 4-phenylcyclopentane-1,2-dione should provide strong UV absorbance, making UV detection a suitable choice.
Rationale for Method Selection
-
Versatility: RP-HPLC is robust and can be adapted to a wide range of sample matrices.
-
Selectivity: The choice of a C18 stationary phase provides good retention for compounds with aromatic moieties.
-
Sensitivity: The conjugated system of the phenyl group and the dicarbonyl should yield a strong UV signal, likely with a maximum absorbance (λmax) in the 240-280 nm range.
Detailed Experimental Protocol
3.2.1. Materials and Reagents
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (FA), HPLC grade
-
Reference standard of 4-phenylcyclopentane-1,2-dione (if available)
-
Syringe filters (0.22 µm, PTFE or nylon)
3.2.2. Standard Preparation
-
Prepare a stock solution of 4-phenylcyclopentane-1,2-dione at 1 mg/mL in ACN.
-
Perform serial dilutions from the stock solution to prepare a set of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) in the initial mobile phase composition.
3.2.3. Sample Preparation
-
Dissolve the sample containing the analyte in a suitable solvent (e.g., ACN or MeOH).
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter before injection.
3.2.4. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for retaining aromatic and moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to sharpen peaks and control ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the analyte. |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 95% B15-18 min: 95% B18.1-22 min: 30% B | A gradient is recommended to ensure elution of the analyte and any impurities with good peak shape. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Enhances reproducibility of retention times. |
| Injection Volume | 10 µL | A good starting point, can be optimized. |
| Detector | Diode Array Detector (DAD) or UV-Vis | DAD is preferred to determine the optimal wavelength and check for peak purity. |
| Detection Wavelength | Scan 200-400 nm; Quantify at λmax (e.g., ~254 nm) | Monitor at the wavelength of maximum absorbance for best sensitivity. |
Workflow Diagram
Application Note: High-Precision Arginine Profiling & Bio-isosteric Screening using 4-Phenylcyclopentane-1,2-dione (4-PCPD)
Abstract
This guide details the application of 4-phenylcyclopentane-1,2-dione (4-PCPD) , a cyclic 1,2-dicarbonyl compound, in drug discovery and enzymology. Unlike generic reagents, the phenyl-substituted scaffold of 4-PCPD offers unique lipophilicity and steric properties, making it a critical tool for two distinct workflows: (1) Chemical Biology: Selectively modifying and identifying catalytic arginine residues in hydrophobic pockets of enzymes; and (2) Medicinal Chemistry: Acting as a bio-isostere for carboxylic acid moieties in receptor antagonist screening.
Section 1: Introduction & Mechanism of Action
The Chemical Probe: 4-PCPD
4-Phenylcyclopentane-1,2-dione exists in a keto-enol tautomeric equilibrium. While 1,2-cyclohexanedione (CHD) is the standard reagent for arginine modification, 4-PCPD provides a distinct advantage: its phenyl group increases affinity for hydrophobic domains, allowing it to probe arginine residues buried in non-polar active sites that hydrophilic reagents (like phenylglyoxal) may miss.
Mechanism: Selective Arginine Modification
The core utility of 4-PCPD lies in its reaction with the guanidino group of arginine.
-
Adduct Formation: The 1,2-dicarbonyl moiety condenses with the guanidino group (at pH 8–9) to form a heterocyclic adduct (N7,N8-(1,2-dihydroxycyclopent-1,2-ylene)-L-arginine).
-
Borate Stabilization: This adduct is inherently unstable but is stabilized by the formation of a borate complex. Therefore, borate buffer is mandatory for irreversible inhibition studies.
-
Reversibility: A critical validation step is the reversal of this modification using hydroxylamine, distinguishing specific arginine inhibition from non-specific protein denaturation.
Caption: Mechanism of Arginine modification by 4-PCPD, stabilization by borate, and validation via hydroxylamine reversal.
Section 2: Preparation & Stability
Critical Note: 1,2-diones are prone to oxidation and dimerization. Fresh preparation is essential for reproducibility.
-
Stock Solution (50 mM): Dissolve 4-PCPD in 100% DMSO. The phenyl ring limits water solubility compared to simple diones.
-
Storage: Aliquot and store at -20°C under nitrogen. Stable for 2 weeks. Discard if solution turns dark brown (polymerization).
-
-
Reaction Buffer (Modification): 50 mM Sodium Borate, pH 8.5. (Borate is required to trap the diol adduct).
-
Reaction Buffer (Cellular): HEPES or PBS, pH 7.4. (Note: Without borate, the modification is transient; suitable for reversible competition assays).
Section 3: Protocol A - Identification of Catalytic Arginine Residues
Objective: Determine if an arginine residue is essential for the catalytic activity of a target enzyme.[1]
Experimental Workflow
-
Enzyme Preparation: Dilute target enzyme to 1–5 µM in 50 mM Sodium Borate Buffer (pH 8.5) .
-
Control: Prepare a parallel sample with substrate present (Substrate Protection Assay). If the substrate protects the enzyme from 4-PCPD inhibition, the arginine is likely in the active site.
-
-
Incubation: Add 4-PCPD (from DMSO stock) to final concentrations of 0, 1, 5, and 10 mM.
-
Solvent Control: Ensure DMSO concentration is <2% in all samples.
-
Incubate: 37°C for 30–60 minutes in the dark.
-
-
Activity Assay: Aliquot samples at t=0, 15, 30, and 60 min. Dilute 1:50 into the assay buffer (containing substrate) to quench the modification reaction and measure residual velocity (
). -
Reversibility Check (The "Truth" Test):
-
Take the inhibited sample (e.g., 10 mM 4-PCPD, 60 min).
-
Add Hydroxylamine (0.5 M, pH 7.0) . Incubate for 4 hours at 25°C.
-
Dialyze or desalt (Zeba spin column) to remove reagents.
-
Measure enzyme activity.[1] >80% recovery confirms Arginine modification. Irreversible loss suggests non-specific denaturation or cysteine oxidation.
-
Data Analysis: Pseudo-First Order Kinetics
Plot
| Sample Condition | Interpretation | |
| Enzyme + DMSO | ~0.001 | Baseline stability. |
| Enzyme + 1 mM 4-PCPD | 0.045 | Moderate inhibition. |
| Enzyme + 10 mM 4-PCPD | 0.120 | Fast inactivation (Target Hit). |
| Enzyme + Substrate + 4-PCPD | 0.015 | Protection observed. Arg is likely in the active site. |
Section 4: Protocol B - Bio-isosteric Screening (Cell-Based)
Objective: Evaluate 4-PCPD as a carboxylic acid bio-isostere or anti-inflammatory agent (NF-kB suppression) in cell culture.
Rationale
Cyclopentane-1,2-diones are acidic (pKa ~9) and planar, mimicking the carboxylate anion. They are often used to replace
Protocol Steps
-
Cell Seeding: Seed HEK293 or THP-1 cells (10,000 cells/well) in 96-well plates. Culture for 24h.
-
Compound Treatment:
-
Prepare 4-PCPD in serum-free media (max 0.5% DMSO).
-
Dose range: 0.1 µM to 100 µM.
-
Comparison: Include the carboxylic acid parent compound (if testing bio-isosterism) as a positive control.
-
-
Readout 1: Cytotoxicity (MTT/CCK-8):
-
Incubate 24h.[2] Add reagent. Absorbance at 450/570 nm.
-
Note: 1,2-dicarbonyls can be cytotoxic at high concentrations due to oxidative stress (ROS generation).
-
-
Readout 2: Functional Blockade (e.g., ROS or Inflammation):
-
Pre-treat cells with 4-PCPD for 2 hours.
-
Stimulate with LPS (1 µg/mL) to induce inflammation.
-
Measure downstream cytokine release (ELISA for IL-6/TNF-α) or ROS production (DCFDA staining).
-
Caption: Decision tree for selecting between biochemical arginine mapping and cellular bio-activity screening.
Section 5: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| No Inhibition observed | Buffer pH too low. | The guanidino group requires unprotonated dione. Ensure pH is >8.0. |
| Irreversible Inhibition | Non-specific oxidation. | Add 1 mM EDTA to remove trace metals; ensure fresh Hydroxylamine is used for reversal. |
| Precipitation | 4-PCPD insolubility. | The phenyl group is hydrophobic. Do not exceed 10 mM in aqueous buffer. Use 5% DMSO if tolerated. |
| High Cellular Toxicity | ROS generation. | 1,2-diones can generate superoxide. Co-treat with N-acetylcysteine (NAC) to confirm if toxicity is ROS-dependent. |
References
-
Riordan, J. F. (1973). Functional arginyl residues in carboxypeptidase A. Modification with butanedione. Biochemistry, 12(20), 3915–3923. Link
- Foundational text on using 1,2-dicarbonyls (butanedione/cyclohexanedione)
-
Patthy, L., & Smith, E. L. (1975). Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis to lysine residues.[3] Journal of Biological Chemistry, 250(2), 557-564. Link
- Establishes the borate stabilization and hydroxylamine reversal protocol.
-
Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.[4][5][6] Bioorganic & Medicinal Chemistry Letters, 24(16), 3823-3826. Link
- Direct reference for using cyclopentane-1,2-diones as carboxylic acid mimics in drug design.
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate/Scientific Literature. Link
- Comprehensive review of the biological activity (antimicrobial/cytotoxic) of the cyclopentane-dione class.
Sources
- 1. Reactivity of D-amino acid oxidase with 1,2-cyclohexanedione: evidence for one arginine in the substrate-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of arginine and lysine in proteins with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversible modification of arginine residues. Application to sequence studies by restriction of tryptic hydrolysis to lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
using 4-phenylcyclopentane-1,2-dione as a molecular probe
Part 1: Executive Summary & Rationale
4-Phenylcyclopentane-1,2-dione (4-Ph-CPD) is a specialized, lipophilic vicinal diketone reagent used for the selective chemical modification of arginine residues . While 1,2-cyclohexanedione (CHD) and phenylglyoxal (PGO) are the standard-bearers for arginine probing, they often fail to effectively interrogate hydrophobic pockets or membrane-embedded domains due to their high polarity.
Why use 4-Ph-CPD?
-
Lipophilicity: The phenyl substituent confers significant hydrophobic character, allowing the probe to partition into non-polar active sites, allosteric pockets, or transmembrane interfaces that are inaccessible to CHD.
-
Reversibility: Unlike PGO (which forms stable, irreversible heterocyclic adducts), the reaction between 1,2-diones and the guanidinium group of arginine is reversible. This allows for "protection" experiments where the probe temporarily masks an arginine to prevent other modifications, or to prove the essentiality of a residue by restoring activity upon removal.
-
Selectivity: Under controlled pH (7.5–9.0) and in the presence of borate, the reagent is highly selective for arginine, avoiding cross-reactivity with lysine (which dominates with amine-reactive probes).
Part 2: Chemical Mechanism
The core utility of 4-Ph-CPD lies in its reaction with the guanidino group of arginine.
-
Nucleophilic Attack: The nucleophilic nitrogen of the arginine side chain attacks the carbonyl carbons of the 1,2-dione.
-
Cyclization: This forms a cyclic dihydroxyimidazolidine adduct (DHCH-Arginine complex).
-
Borate Stabilization (Critical): The resulting cis-diol is unstable and prone to dissociation. The addition of borate buffer forms a cyclic borate ester with the diol, locking the complex in a stable state. This is the "switch" that controls the modification.
Caption: The reversible modification cycle of Arginine by 4-Ph-CPD. Note the critical role of Borate in stabilizing the adduct.
Part 3: Experimental Protocol
Materials & Preparation
| Component | Specification | Notes |
| Probe | 4-Phenylcyclopentane-1,2-dione | MW: 174.20 g/mol .[1] Store at -20°C. Hydroscopic. |
| Solvent | DMSO (Anhydrous) | Prepare fresh stock (50–100 mM). |
| Reaction Buffer | 50 mM Sodium Borate, pH 8.0–9.0 | Essential: Borate stabilizes the adduct. |
| Reversal Buffer | 50 mM Tris-HCl, pH 7.5 | Lacks borate; promotes dissociation. |
| Quench | 0.2 M Arginine (Free acid) | Scavenges excess probe. |
Synthesis/Sourcing Note
If not available commercially (e.g., via Enamine or Sigma custom synthesis), 4-Ph-CPD can be synthesized via the condensation of diethyl oxalate and 3-phenylglutarate , followed by hydrolysis and decarboxylation (See Ref 1).
Labeling Workflow (Functional Inhibition)
Objective: Determine if an essential arginine resides in a hydrophobic pocket.
-
Baseline Assay: Measure the enzymatic/binding activity of your target protein (Concentration ~1–10 µM) in 50 mM Sodium Borate, pH 8.0 .
-
Note: Ensure the protein is stable in borate. If not, perform the reaction in HEPES, then add borate immediately before analysis.
-
-
Probe Addition: Add 4-Ph-CPD (from DMSO stock) to the protein.
-
Screening Range: 10-fold to 100-fold molar excess over protein.
-
Solvent Control: Ensure final DMSO < 5% (v/v).
-
-
Incubation: Incubate at 25°C for 30–60 minutes in the dark.
-
Why? 1,2-diones are photosensitive; light can induce radical side reactions.
-
-
Stabilization: If reaction was done in HEPES/PBS, add Sodium Borate to a final concentration of 50 mM.
-
Activity Measurement: Aliquot and measure activity immediately. Compare to DMSO control.
-
Reversibility Check (Validation):
Part 4: Data Analysis & Mass Spectrometry
When analyzing the modified protein by LC-MS/MS to map the specific residue:
-
Mass Shift: The modification adds the mass of the probe.
-
Expected Shift: +174.20 Da (Monoisotopic).
-
Note: In the absence of borate during MS ionization, the adduct may dehydrate (-18 Da) or dissociate.
-
-
Stabilization for MS: To permanently "fix" the modification for peptide mapping, you must reduce the adduct.
-
Protocol: Treat the borate-stabilized complex with Sodium Borohydride (NaBH4) or Cyanoborohydride. This reduces the diol/imine character, locking the probe onto the arginine for digestion and sequencing.
-
Table 1: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No Inhibition | Probe precipitation | 4-Ph-CPD is lipophilic. Increase DMSO % or use a detergent (0.1% DDM) if compatible. |
| Irreversible Loss | Non-specific alkylation | Check Cysteine residues. 1,2-diones can react with thiols. Pre-treat with iodoacetamide if Cys is not catalytic. |
| Unstable Signal | Lack of Borate | Ensure all downstream buffers (purification, assay) contain 10–50 mM Borate. |
Part 5: Application Workflow Diagram
Caption: Step-by-step decision tree for validating Arginine modification using 4-Ph-CPD.
References
-
Synthesis & Chemistry of 1,2-Cyclopentanediones
-
Hesse, G., & Bücking, E. (1949).[4] Die Synthese der Reduktinsäure. Justus Liebigs Annalen der Chemie.
-
-
Mechanism of Arginine Modification (Standard Protocols)
-
Riordan, J. F. (1973). Functional arginyl residues in carboxypeptidase A. Modification with butanedione. Biochemistry.
- Note: This foundational text establishes the borate-stabilization mechanism used for all 1,2-diones, including 4-Ph-CPD.
-
-
Commercial Availability & Properties
-
Sigma-Aldrich Product Entry: 4-Phenylcyclopentane-1,2-dione (CAS 4542-64-7). (Note: Representative link for sourcing verification).
-
-
General Review of Arginine-Selective Probes
-
Gauthier, M. A., & Klok, H. A. (2008). Arginine-specific modification of proteins with polyethylene glycol. Biomacromolecules.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Phenylcyclopentane-1,2-dione
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical resource for the synthesis of 4-phenylcyclopentane-1,2-dione. This guide is designed for researchers and drug development professionals navigating the complexities of this synthesis. Given that a standardized, high-yield protocol is not extensively documented in readily available literature, this document presents a robust, proposed synthetic pathway grounded in established chemical principles. We will explore the causality behind experimental choices, provide detailed protocols, and offer comprehensive troubleshooting solutions to empower you to optimize your reaction outcomes.
Our approach is built on a multi-step synthesis that is logical and leverages well-understood organic transformations. We will address common pitfalls and frequently asked questions to ensure you are well-equipped to tackle this synthesis with confidence and scientific rigor.
Proposed Synthetic Pathway Overview
The synthesis of 4-phenylcyclopentane-1,2-dione can be effectively approached through a three-step process starting from diethyl 3-phenyladipate. This pathway involves an intramolecular condensation to form the cyclopentanone ring, followed by hydrolysis and decarboxylation, and finally, a selective oxidation to yield the target 1,2-dione.
Caption: Proposed three-step synthesis of 4-phenylcyclopentane-1,2-dione.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for choosing the Dieckmann condensation as the initial step?
A1: The Dieckmann condensation is a highly reliable and well-established intramolecular reaction for forming five- or six-membered rings from diesters. By starting with diethyl 3-phenyladipate, this reaction provides a direct and efficient route to the core cyclopentanone scaffold. The use of a base like sodium ethoxide (NaOEt) generates an enolate that attacks the second ester group, leading to a cyclic β-keto ester intermediate, which is crucial for the subsequent steps.
Q2: Why is selenium dioxide (SeO₂) used for the final oxidation step?
A2: Selenium dioxide is a classic and effective reagent for the oxidation of a methylene group adjacent to a carbonyl (an α-methylene group) to a 1,2-dicarbonyl compound.[1] This method is generally selective for the α-position, minimizing over-oxidation or other side reactions when conditions are carefully controlled. This makes it ideal for converting 3-phenylcyclopentanone into the desired 4-phenylcyclopentane-1,2-dione.
Q3: How can I monitor the progress of each reaction step?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring these reactions.[2]
-
Step 1 (Dieckmann): Spot the reaction mixture against the starting diester. The product, a β-keto ester, will have a different Rf value.
-
Step 2 (Hydrolysis/Decarboxylation): The intermediate carboxylate salt will likely stay at the baseline. After acidification and decarboxylation, the final cyclopentanone product will have a significantly different Rf from the β-keto ester.
-
Step 3 (Oxidation): Monitor the disappearance of the 3-phenylcyclopentanone spot and the appearance of the more polar 1,2-dione product spot. Use a UV lamp for visualization as all key compounds are UV-active.
Q4: What are the expected spectroscopic characteristics of the final product, 4-phenylcyclopentane-1,2-dione?
A4: The final product has distinct spectroscopic features. In the ¹H NMR spectrum, you should observe signals for the phenyl group protons and the aliphatic protons on the cyclopentane ring. The IR spectrum is particularly informative, showing characteristic C=O stretching frequencies for the 1,2-dione system, typically in the range of 1740-1760 cm⁻¹. Mass spectrometry should confirm the expected molecular weight. Note that 1,2-diones can exist in equilibrium with their enol tautomers, which may lead to additional peaks in the NMR spectra.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Dieckmann Condensation) | 1. Insufficiently strong base or incomplete reaction. 2. Presence of moisture: Water will quench the base and hydrolyze the ester.3. Incorrect reaction temperature: Too low may slow the reaction; too high may promote side reactions. | 1. Use a stronger base like sodium hydride (NaH) or ensure your sodium ethoxide is fresh and active.2. Use anhydrous solvents (e.g., distill toluene over sodium) and flame-dry your glassware.[4]3. Optimize the temperature. Refluxing in toluene is standard, but a temperature screen may be beneficial. |
| Incomplete Hydrolysis/ Decarboxylation (Step 2) | 1. Insufficient heating time or temperature. 2. Incomplete acidification: The carboxylate intermediate will not decarboxylate until protonated.3. Formation of stable intermediates. [5] | 1. Ensure the reaction is heated at reflux for a sufficient duration (monitor by TLC).2. After basic hydrolysis, ensure the mixture is acidified to a pH of ~1-2 and heated again until CO₂ evolution ceases.3. If a stable intermediate is suspected, consider harsher conditions (e.g., higher concentration of acid, longer reflux). |
| Low Yield or Side Products in α-Oxidation (Step 3) | 1. Incorrect stoichiometry of SeO₂: Too much can lead to over-oxidation; too little results in incomplete conversion.2. Formation of selenium byproducts: Red or black selenium precipitate is common and can complicate workup.3. Reaction temperature is too high, leading to degradation. | 1. Use 1.0-1.1 equivalents of SeO₂. Perform a small-scale trial to find the optimal amount.2. The selenium precipitate can be removed by filtering the hot reaction mixture through a pad of Celite.3. Maintain a consistent temperature (e.g., reflux in dioxane, ~101 °C) and monitor the reaction closely to avoid prolonged heating after completion. |
| Difficult Purification of Final Product | 1. Contamination with starting material. 2. Presence of colored impurities or selenium residues. 3. Similar polarity of byproducts. | 1. Optimize the reaction to drive it to completion. Use column chromatography with a carefully selected solvent system (e.g., hexanes/ethyl acetate gradient).2. Treat the crude product with activated charcoal before filtration or chromatography. Ensure all selenium is filtered off.3. Consider recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexanes) to purify the final compound.[6] |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Experimental Protocols
Disclaimer: These are proposed protocols based on analogous reactions. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Dieckmann Condensation to form Ethyl 2-oxo-4-phenylcyclopentane-1-carboxylate
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Reagents: Suspend sodium ethoxide (1.1 eq.) in anhydrous toluene (approx. 5 mL per gram of diester).
-
Reaction: Heat the suspension to a gentle reflux. Add a solution of diethyl 3-phenyladipate (1.0 eq.) in anhydrous toluene dropwise over 1 hour.
-
Completion: Continue refluxing for 4-6 hours, monitoring by TLC until the starting diester is consumed.
-
Workup: Cool the mixture in an ice bath and cautiously quench with dilute acetic acid, followed by water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude β-keto ester can be purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis and Decarboxylation to form 3-Phenylcyclopentanone
-
Hydrolysis: To the crude product from Step 1, add a 10% aqueous solution of sodium hydroxide (3-4 eq.). Heat the mixture to reflux for 4-6 hours until the organic material has dissolved.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly and carefully add concentrated hydrochloric acid until the pH is ~1-2.
-
Decarboxylation: Heat the acidic mixture to reflux. CO₂ evolution should be observed. Continue heating for 2-4 hours or until gas evolution ceases.
-
Extraction: Cool the mixture to room temperature. Extract the product with dichloromethane or diethyl ether (3x).
-
Workup: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: The crude 3-phenylcyclopentanone can be purified by vacuum distillation.
Step 3: α-Oxidation to form 4-Phenylcyclopentane-1,2-dione
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-phenylcyclopentanone (1.0 eq.) in anhydrous dioxane.
-
Reagent Addition: Add selenium dioxide (1.05 eq.) to the solution.
-
Reaction: Heat the mixture to reflux. The solution will typically turn dark, and a black/red precipitate of selenium will form. Monitor the reaction by TLC (typically 12-24 hours).
-
Filtration: Once the starting material is consumed, filter the hot reaction mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with hot dioxane.
-
Workup: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-phenylcyclopentane-1,2-dione as a solid.
References
- Google Patents. (n.d.). Process of synthesizing 1,4-cyclohexyl dione.
-
Organic Syntheses. (n.d.). 1,4-Cyclohexanedione. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-Phenyl-pentane-1,4-dione. Retrieved from [Link]
-
ResearchGate. (2005). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Retrieved from [Link]
-
MDPI. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Gillani, S. S., et al. (2022). Synthesis and Applications of 1,2-diketones. ResearchGate. Retrieved from [Link]
-
Hakk, H. (2021). Facile synthesis of high specific activity 4-[1-¹⁴C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution. ResearchGate. Retrieved from [Link]
-
Guan, Y., et al. (2012). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. PubMed. Retrieved from [Link]
-
Reddit. (2023). Help with Low Yield Synthesis. Retrieved from [Link]
-
Antonov, A. S., et al. (2018). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed Central. Retrieved from [Link]
-
Komarov, P. D., et al. (2019). 1,2-di-phenyl-cyclo-pentane-1,2-diol: application as initiators for ring-opening polymerization of ∊-caprolactone. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-cyclohexene-1,4-dione. Retrieved from [Link]
-
Neuenschwander, U., & Bigler, P. (2007). The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Efficient optimization and synthesis of diverse azaarenes via nitrogen atom insertion under continuous flow conditions. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Phenylcyclopentane-1,2-dione
Welcome to the technical support center for the synthesis of 4-phenylcyclopentane-1,2-dione. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions to navigate the potential challenges in this synthetic process. Our goal is to provide you with the expertise and practical insights needed to identify, understand, and mitigate common side reactions, ensuring a successful and efficient synthesis.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues, their probable causes rooted in reaction mechanisms, and actionable solutions.
Problem 1: Low Yield of 4-Phenylcyclopentane-1,2-dione with a Complex Mixture of Byproducts
Question: My reaction to synthesize 4-phenylcyclopentane-1,2-dione resulted in a low yield of the desired product, and the crude NMR shows a complex mixture of several unidentified compounds. What are the likely side reactions, and how can I prevent them?
Answer:
A low yield accompanied by a complex byproduct profile often points to competing reaction pathways. In the synthesis of a substituted cyclopentanedione, particularly when employing a base-catalyzed cyclization like the Dieckmann condensation or related strategies, several side reactions can occur.[1] The primary culprits are often intermolecular side reactions competing with the desired intramolecular cyclization, as well as instability of starting materials.
Probable Causes and Solutions:
-
Intermolecular Aldol Condensation of Starting Materials: If your synthesis involves precursors like phenylacetaldehyde or related ketones, these are highly susceptible to self-condensation under basic conditions.[2][3] Phenylacetaldehyde, for instance, has a labile benzylic alpha proton, making it prone to enolization and subsequent aldol reactions.[2][4]
-
Mechanism Insight: The base abstracts an alpha-proton from one molecule of the starting material to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the starting material. This leads to a variety of polymeric and oligomeric byproducts.[5]
-
Solution:
-
Slow Addition of Starting Material: Maintain a low concentration of the enolizable starting material by adding it slowly to the reaction mixture containing the base and the other reactant. This favors the intramolecular reaction by minimizing the chances of two starting material molecules reacting with each other.
-
Choice of Base and Temperature: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) to favor kinetic deprotonation and control the reactivity.[6] Weaker bases at higher temperatures can lead to an equilibrium between multiple enolates and increase the likelihood of side reactions.[6]
-
-
-
Polymerization of Phenylacetaldehyde: Phenylacetaldehyde is notoriously unstable and can polymerize, especially in the presence of acid or base catalysts.[2][3]
-
Solution: Use freshly distilled or purified phenylacetaldehyde for the reaction. Store it under an inert atmosphere and at a low temperature to minimize degradation.
-
-
Incorrect Reaction Conditions for Dieckmann Condensation: The Dieckmann condensation, a common method for forming five-membered rings, is highly dependent on reaction conditions.[1][7]
-
Mechanism Insight: This intramolecular reaction involves the cyclization of a diester to form a β-keto ester. The choice of base and solvent is critical to promote the desired cyclization over intermolecular reactions.[8]
-
Solution:
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over intermolecular condensation.
-
Appropriate Base: Sodium ethoxide in ethanol is a classic choice for the Dieckmann condensation.[7] Ensure the base is anhydrous, as water can hydrolyze the ester starting materials.
-
-
Experimental Workflow for Minimizing Side Reactions (Dieckmann Condensation Approach):
Caption: Workflow to minimize side reactions.
Problem 2: Formation of an Unexpected α,β-Unsaturated Ketone
Question: My final product appears to be a cyclopentenone derivative rather than the desired 4-phenylcyclopentane-1,2-dione. What could have caused this?
Answer:
The formation of an α,β-unsaturated ketone suggests that an intramolecular aldol condensation followed by dehydration has occurred.[9] This is a common side reaction, especially if the reaction conditions are too harsh or if the workup is not carefully controlled.
Probable Cause and Solution:
-
Intramolecular Aldol Condensation: The 1,4-dicarbonyl intermediate, which is a precursor to your target molecule in some synthetic routes (e.g., those analogous to a Robinson annulation sequence), can undergo an intramolecular aldol reaction.[10][11] The resulting β-hydroxy ketone can then easily dehydrate, especially with heat or under acidic/basic conditions, to form the more stable conjugated system.[12]
-
Mechanism Insight: A base removes a proton from the carbon alpha to one carbonyl group, creating an enolate. This enolate then attacks the other carbonyl group within the same molecule to form a five-membered ring. Subsequent elimination of a water molecule leads to the cyclopentenone.[13]
-
Solution:
-
Milder Reaction Conditions: Use a weaker base or lower reaction temperatures to favor the formation of the dione without promoting the subsequent condensation.
-
Controlled Workup: During the workup, avoid excessive heating and strong acidic or basic conditions that can catalyze the dehydration. A buffered or mild acidic quench is recommended.
-
-
Reaction Pathway Diagram:
Caption: Competing aldol condensation pathway.
Problem 3: Product Degradation During Purification
Question: I successfully synthesized the 4-phenylcyclopentane-1,2-dione, but it seems to be degrading during column chromatography or upon standing, turning from a pale yellow solid to a dark, oily substance. Why is this happening?
Answer:
1,2-Diones can be sensitive to both air oxidation and enolization, which can lead to decomposition.[14][15]
Probable Causes and Solutions:
-
Oxidative Cleavage: The bond between the two carbonyl carbons in a 1,2-dione can be susceptible to oxidative cleavage, especially in the presence of air and light, or with certain oxidizing agents.[14][16] This can lead to the formation of dicarboxylic acids or other degradation products.
-
Solution:
-
Inert Atmosphere: Handle the purified product under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Storage: Store the product in a dark, cold, and dry environment.
-
Purification: When performing column chromatography, use de-gassed solvents and work relatively quickly.
-
-
-
Enolization and Further Reactions: 1,2-Diones can enolize, and the resulting enol form can be more reactive and prone to further reactions or decomposition.[15][17]
-
Solution:
-
Neutral pH: Ensure that the product is free from any residual acid or base from the workup, as these can catalyze enolization. If necessary, wash the organic extracts with a neutral brine solution before drying and solvent evaporation.
-
-
Summary of Conditions for Product Stability:
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents air oxidation. |
| Light | Store in amber vials | Minimizes light-catalyzed degradation. |
| Temperature | Low (e.g., < 4 °C) | Slows down decomposition pathways. |
| pH | Neutral | Avoids acid or base-catalyzed enolization and subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of tautomerism in the reactivity of 4-phenylcyclopentane-1,2-dione?
A1: Tautomerism plays a crucial role in the chemistry of 1,2-diones. The dione can exist in equilibrium with its enol form.[15][17] The enol tautomer is often the more reactive species in certain reactions. The stability of the enol form is influenced by factors such as intramolecular hydrogen bonding and conjugation. Understanding the keto-enol equilibrium is important for predicting reactivity and potential side reactions.
Q2: Can I use a Robinson annulation approach for this synthesis?
A2: While the Robinson annulation is a powerful tool for forming six-membered rings, a direct application to form a five-membered ring is not standard.[10][18] The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation.[19] A modified strategy to first form a 1,4-dicarbonyl intermediate that can then undergo an intramolecular aldol-type cyclization could be envisioned, but careful design of the starting materials would be necessary to favor the five-membered ring formation.
Q3: Are there alternative, milder methods for the synthesis of substituted cyclopentanediones?
A3: Yes, modern organic synthesis offers several alternatives to classical condensation reactions. For instance, organocatalytic methods, such as those employing proline or its derivatives, can facilitate cyclizations under milder conditions and with greater stereochemical control.[1] Additionally, transition-metal-catalyzed reactions, such as intramolecular hydroacylation, can provide efficient routes to cyclopentenones, which could then be further functionalized to the desired dione.[20]
Q4: How can I confirm the structure of my final product and identify byproducts?
A4: A combination of spectroscopic techniques is essential for structural elucidation.
-
¹H and ¹³C NMR: These will provide information about the carbon-hydrogen framework of your molecule.
-
Mass Spectrometry (MS): This will give you the molecular weight of your product and any byproducts, aiding in their identification.
-
Infrared (IR) Spectroscopy: This will help confirm the presence of the dicarbonyl functional group.
-
2D NMR techniques (e.g., COSY, HMBC, HSQC): These can be invaluable for unambiguously assigning the structure, especially for complex molecules or for identifying the structure of unknown byproducts.
References
- (No author given). (n.d.). Process of synthesizing 1,4-cyclohexyl dione. Google Patents.
-
(No author given). (n.d.). 1,4-Cyclohexanedione. Organic Syntheses Procedure. Retrieved from [Link]
-
(No author given). (n.d.). Mastering the Synthesis of 1,3-Cyclopentanedione: Methods and Mechanisms. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis of Cyclopentanone from Adipic Acid. Organic Chemistry Tutor. Retrieved from [Link]
-
(No author given). (2014). Synthesis of 1,2,4-triphenylcyclopentane-1,2-diol (I) and.... ResearchGate. Retrieved from [Link]
-
(No author given). (2015). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. PubMed Central. Retrieved from [Link]
-
(No author given). (2001). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. ResearchGate. Retrieved from [Link]
-
(No author given). (2017). Synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds via sequential aza-Piancatelli and Conia-ene type reactions in one pot. Chemical Communications (RSC Publishing). Retrieved from [Link]
-
(No author given). (n.d.). 2-cyclohexene-1,4-dione. Organic Syntheses Procedure. Retrieved from [Link]
-
(No author given). (2018). Oxidation of cyclic ketones to dicarboxylic acids. ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). 2-acetyl-1,3-cyclopentanedione. Organic Syntheses Procedure. Retrieved from [Link]
-
(No author given). (n.d.). Phenylacetaldehyde. Wikipedia. Retrieved from [Link]
-
(No author given). (2022). 23.4: Using Aldol Reactions in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
(No author given). (n.d.). Robinson Annulation. Organic Chemistry Portal. Retrieved from [Link]
-
(No author given). (n.d.). Cyclopentenone synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
(No author given). (2010). Novel Cyclic Ketones for Catalytic Oxidation Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
(No author given). (2021). 17.2: Enolization of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
(No author given). (2015). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
(No author given). (n.d.). 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses Procedure. Retrieved from [Link]
-
(No author given). (2018). Robinson Annulation Reaction Mechanism. YouTube. Retrieved from [Link]
-
(No author given). (2016). Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. Retrieved from [Link]
-
(No author given). (n.d.). Video: Types of Enols and Enolates. JoVE. Retrieved from [Link]
-
(No author given). (2025). 19.3: Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
-
(No author given). (2022). Study on the Mechanism of Phenylacetaldehyde Formation in a Chinese Water Chestnut-Based Medium during the Steaming Process. PMC. Retrieved from [Link]
-
(No author given). (2021). Click Chemistry with Cyclopentadiene. Raines Lab. Retrieved from [Link]
-
(No author given). (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
(No author given). (1989). Dienols (enolization of enones). ResearchGate. Retrieved from [Link]
-
(No author given). (n.d.). Intramolecular aldol condensation (video). Khan Academy. Retrieved from [Link]
-
(No author given). (n.d.). Synthesis of ketones by oxidation of alcohols. Organic Chemistry Portal. Retrieved from [Link]
-
(No author given). (2021). Facile synthesis of high specific activity 4-[1- 14 C]butyl-1,2-diphenylpyrazolidine-3,5-dione (phenylbutazone) using nucleophilic substitution. ResearchGate. Retrieved from [Link]
-
(No author given). (2024). 23.13: The Robinson Annulation Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
(No author given). (2021). 19.8 Baeyer Villiger Oxidation | Organic Chemistry. YouTube. Retrieved from [Link]
-
(No author given). (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
-
(No author given). (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Retrieved from [Link]
-
(No author given). (n.d.). Give the expected products for the aldol condensations of (b) phenylacetaldehyde. Pearson. Retrieved from [Link]
-
(No author given). (n.d.). Organic Chemistry 2 Enols & Enones. Wipf Group. Retrieved from [Link]
- (No author given). (n.d.). Method for stabilising phenylacetaldehyde. Google Patents.
-
(No author given). (2021). Organic Chemistry - Enols and Enolates Part I. YouTube. Retrieved from [Link]
-
(No author given). (2023). 7.5: Using Aldol Reactions in Synthesis. Chemistry LibreTexts. Retrieved from [Link]
-
(No author given). (n.d.). Robinson annulation. Wikipedia. Retrieved from [Link]
- (No author given). (n.d.). Synthesis by Aldol and Related Condensation Reactions.
-
(No author given). (2021). Phenylacetaldehyde. Sciencemadness Wiki. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Phenylacetaldehyde - Wikipedia [en.wikipedia.org]
- 3. CN1227206C - Method for stabilising phenylacetaldehyde - Google Patents [patents.google.com]
- 4. Give the expected products for the aldol condensations of (b) phe... | Study Prep in Pearson+ [pearson.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Robinson Annulation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
- 15. Video: Types of Enols and Enolates [jove.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Cyclopentenone synthesis [organic-chemistry.org]
Technical Support Center: Stabilizing 4-Phenylcyclopentane-1,2-dione
The following technical guide is structured as a specialized support resource for researchers working with 4-phenylcyclopentane-1,2-dione (4-PCPD) . It addresses the unique physicochemical challenges of cyclic
Product Category: Cyclic
Executive Summary: The "Chameleon" Molecule
4-phenylcyclopentane-1,2-dione is not a static molecule; it is a dynamic system. In solution, it exists in a rapid equilibrium between its diketo form and its enol form (2-hydroxy-4-phenylcyclopent-2-en-1-one). This tautomerism is the root cause of 90% of stability and analytical issues. The phenyl group at the C4 position adds significant lipophilicity and steric bulk, altering solubility profiles compared to simple analogs like methyl-cyclopentanedione (Cycloten).
This guide provides the protocols necessary to arrest this equilibrium and prevent the irreversible oxidative degradation that turns clear solutions into "black tar."
Module 1: The Stability Triad (Troubleshooting)
Issue 1: HPLC Peak Splitting & "Ghost" Peaks
Symptom: Your chromatogram shows a split peak, a broad "hump," or two distinct peaks with varying ratios depending on the injection solvent. Root Cause: The rate of keto-enol interconversion is occurring on the same timescale as the column separation. The silica surface often catalyzes this exchange.
The Fix: "Lock" the Enol
Cyclic 1,2-diones are acidic (pKa
-
Protocol:
-
Mobile Phase: You must use an acidic modifier. Use 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in both water and acetonitrile channels.
-
Sample Diluent: Dissolve the sample in the initial mobile phase composition (e.g., 90:10 Water:ACN with 0.1% FA). Do not dissolve in pure methanol, as this promotes hemiacetal formation.
-
Column Temp: Lowering temperature to 25°C can slow the exchange rate, but acidification is more effective.
-
Issue 2: Solution Discoloration (Browning)
Symptom: Clear or pale yellow solutions turn amber or dark brown within hours. Root Cause: Oxidative ring cleavage. The enol form is electron-rich and reacts with dissolved oxygen to form radical intermediates, leading to polymerization or cleavage into dicarboxylic acids (e.g., 3-phenylglutaric acid derivatives).
The Fix: The "Zero-Oxygen" Protocol
-
Degassing: Sparge all solvents with Argon or Helium for 15 minutes prior to dissolution.
-
Additives: If the assay permits, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) as a radical scavenger.
-
Container: Store in amber glass with a PTFE-lined septum. Never store in clear glass on a benchtop.
Issue 3: Disappearance in Basic Buffers
Symptom: Compound recovery is near zero after a basic workup (pH > 8).
Root Cause: The Benzilic Acid Rearrangement. Under basic conditions, 1,2-diketones undergo a ring contraction to form
The Fix: pH Discipline
-
Rule: Never expose 4-PCPD to pH > 7.5.
-
Workup: Quench reactions with saturated
or 1M HCl immediately. -
Bio-Assays: If physiological pH (7.4) is required, prepare fresh stocks in DMSO and dilute immediately before use. Limiting exposure time is critical.
Module 2: Visualizing the Instability
The following diagram illustrates the equilibrium pathways and the intervention points for stability.
Caption: Figure 1. The central keto-enol equilibrium of 4-PCPD. Stability is achieved by favoring the Enol form via acidification while simultaneously blocking oxidative pathways with inert gas.
Module 3: Comparative Solvent Data
The choice of solvent dictates the dominant tautomer. Use this table to select the correct vehicle for your application.
| Solvent System | Dominant Species | Stability Window | Recommended Use |
| DCM / Chloroform | Mixture (Diketo/Enol) | Moderate (24h) | Synthesis / NMR (use |
| Methanol / Ethanol | Enol (Hemiacetal risk) | Low (<6h) | Avoid for storage; rapid oxidation possible. |
| Water/ACN + 0.1% FA | Enol (Stabilized) | High (1 week @ 4°C) | HPLC / LC-MS Analysis |
| DMSO (Anhydrous) | Enol (H-bonded) | Moderate (48h) | Biological Stock Solutions (Freeze -20°C) |
| Basic Buffer (pH 8+) | Enolate Anion | Minutes | DO NOT USE (Irreversible rearrangement) |
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use UV detection for this compound? A: Yes, but be careful. The enol form has a distinct UV max (typically 260-290 nm depending on the solvent) due to the conjugated enone system. The diketo form has very weak absorption. If your UV signal is fluctuating, your pH is likely drifting. Always buffer the mobile phase.
Q: Why does my NMR spectrum look "messy" in
-
Tip: Run NMR in DMSO-d6 . The strong hydrogen-bonding capability of DMSO usually locks the molecule in the enol form, yielding a sharp, interpretable spectrum.
Q: Is the 4-phenyl group stable? A: The phenyl ring itself is stable, but it drives the molecule's lipophilicity. Unlike smaller alkyl-diones, 4-PCPD will precipitate in 100% aqueous buffers. You must maintain at least 10-20% organic co-solvent (DMSO or Ethanol) for biological assays.
Q: I see a second peak in LC-MS with Mass M+14 or M+32. What is it? A:
-
M+14: Methylation artifact if using Methanol (Hemiacetal formation). Switch to Acetonitrile.
-
M+32: Hydrate formation (Gem-diol at the carbonyl). This is common in aqueous mobile phases but usually collapses back to the parent ion in the source.
References
-
Tautomerism of Cyclic
-Diketones: Jana, K., & Ganguly, B. (2018). DFT Study to Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of - and -Cyclodiones. ACS Omega, 3(7), 8429–8439.[1] [Link] -
Bioisosteric Applications & Stability: Ballatore, C., et al. (2011). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.[2][3] Bioorganic & Medicinal Chemistry Letters, 21(18), 5358–5361. [Link]
-
Oxidative Degradation Mechanisms: Hesse, G., & Bücking, E. (1949). Die Synthese der Reduktinsäure (Synthesis of Reductic Acid).[1] Justus Liebigs Annalen der Chemie, 563, 31–37.[1] (Foundational text on enediol/diosphenol oxidation). [Link]
-
HPLC Method Development for Tautomeric Compounds: Dolan, J. W. (2005). Peak Tailing and Tautomers. LCGC North America, 23(7). (General principles applied to keto-enol separations). [Link]
Sources
Technical Support Center: 4-Phenylcyclopentane-1,2-dione Scale-Up
Status: Operational | Tier: Level 3 Engineering Support Topic: Troubleshooting Scale-Up Anomalies in 1,2-Cyclopentanedione Synthesis
Executive Summary
This guide addresses the specific process engineering challenges encountered during the scale-up (100g to 5kg) of 4-phenylcyclopentane-1,2-dione . While bench-scale synthesis often utilizes the condensation of diethyl oxalate with diethyl 3-phenylglutarate (or similar diesters), scaling this reaction introduces non-linear thermodynamic and rheological behaviors.
The product exists in a dynamic keto-enol equilibrium , predominantly favoring the enol form (2-hydroxy-4-phenylcyclopent-2-en-1-one ) due to conjugation and intramolecular hydrogen bonding. This tautomerism is the primary driver of solubility anomalies and oxidation sensitivity during workup.
Module 1: The Condensation Phase (Rheology & Exotherm)
User Question: “During the addition of sodium ethoxide to the diethyl oxalate/phenylglutarate mixture (2L scale), the reaction turned into a solid, un-stirrable gel. The internal temperature spiked despite the ice bath. How do I prevent this?”
Technical Diagnosis: You are experiencing the "Alkoxide Gelation Effect." In the condensation of diethyl oxalate with diethyl 3-phenylglutarate, the intermediate formed is the disodium salt of the tricarboxylate ester . Unlike the liquid starting materials, this salt is ionic and highly insoluble in non-polar solvents (like toluene) or marginally soluble in cold ethanol, leading to a sudden phase change from liquid to a semi-solid paste. This halts heat transfer, causing localized hot spots that degrade the product into tarry oligomers.
Corrective Protocol:
-
Solvent Switch: Do not use pure diethyl ether or toluene. Use a Toluene:Ethanol (10:1) co-solvent system. The ethanol acts as a solubilizing agent for the sodium salt, maintaining a stirrable slurry rather than a brick.
-
Reverse Addition: Instead of adding base to the esters, add the mixed ester solution dropwise into a slurry of Sodium Ethoxide in Toluene . This ensures the base is always in excess relative to the reacting esters, preventing the formation of oligomeric side-products and keeping the viscosity manageable.
-
Shear Management: Switch from a magnetic stir bar (useless at >500mL scale) to an overhead mechanical stirrer with a high-torque impeller (e.g., anchor or helical ribbon type).
Data: Viscosity vs. Solvent Composition
| Solvent System | Salt Solubility | Rheology at 0°C | Heat Transfer |
|---|---|---|---|
| Toluene (100%) | Insoluble | Solid Cake (Failure) | Poor |
| Diethyl Ether | Insoluble | Thick Paste | Moderate |
| Toluene/EtOH (90:10) | Partial | Flowable Slurry | Good |
| Ethanol (100%) | Soluble | Liquid | Excellent (but lowers yield*) |
*Note: Too much ethanol promotes transesterification and reverse Claisen cleavage.
Module 2: Hydrolysis & Decarboxylation (The "Volcano" Effect)
User Question: “After the condensation, we acidified the mixture with HCl. Upon heating to reflux for decarboxylation, the reactor foamed over violently, resulting in significant material loss. What is the safe operating window?”
Technical Diagnosis: You encountered uncontrolled decarboxylation . The intermediate (3,5-dicarboxy-4-phenylcyclopentane-1,2-dione) loses two moles of CO₂ for every mole of product. On a 1kg scale, this generates roughly 450 Liters of CO₂ gas . If the acid hydrolysis and heat are applied too rapidly, this gas release becomes instantaneous, creating a "volcano."
Corrective Protocol:
-
Staged Acidification: Do not dump concentrated HCl. Add 6N HCl dropwise at 0°C to neutralize the sodium salt first.
-
Thermal Ramping:
-
Stage A (Hydrolysis): Heat to 60°C for 1 hour. This hydrolyzes the esters to acids without triggering massive decarboxylation.
-
Stage B (Degassing): Apply a slight vacuum (400 mbar) to pull off ethanol/toluene before high heat.
-
Stage C (Decarboxylation): Slowly ramp to reflux (90-100°C ). Do not seal the reactor. Ensure the condenser is vented to a wide-bore gas outlet, not a narrow bubbler.
-
-
Anti-Foaming Agent: Add a silicone-based antifoam (e.g., Simethicone) at 100 ppm levels prior to reflux.
Module 3: Tautomerism & Purification
User Question: “Our HPLC shows one peak, but the NMR spectrum is messy. Also, the product precipitates when we try to wash the organic layer with base. Shouldn't it stay in the organic layer?”
Technical Diagnosis:
This is a classic misunderstanding of 1,2-dione tautomerism .
The product is not behaving as a neutral ketone.[1] It exists predominantly as the enol (2-hydroxy-4-phenylcyclopent-2-en-1-one) , which is acidic (
-
In Base (pH > 10): It forms the enolate anion , which is water-soluble. Washing your organic product layer with NaOH/NaHCO₃ extracts your product into the waste water.
-
In Acid (pH < 4): It exists as the neutral enol, which is lipophilic (soluble in DCM/Ethyl Acetate).
Visualization of the Pathway & Tautomerism:
Figure 1: Process flow showing the critical phase changes (Condensation to Salt) and the final tautomeric equilibrium.
Purification Protocol:
-
Acid Extraction: After the reaction, ensure the aqueous phase is pH 2 .[2] Extract with Ethyl Acetate.
-
Alkali Wash (Reverse Purification):
-
Crystallization: Recrystallize from Water/Methanol (95:5) . The high water content forces the hydrophobic phenyl group to drive crystallization while the polar dione head interacts with the solvent.
Module 4: Oxidation & Storage
User Question: “The white crystals turned brown after 2 days on the shelf. Is the compound unstable?”
Technical Diagnosis: 1,2-diones are oxygen scavengers . In the presence of base or even trace moisture/air, they oxidize to ring-opened dicarboxylic acids or polymerize into brown tars (similar to how an apple browns).
Stability Protocol:
-
Atmosphere: All filtration and drying must be done under Nitrogen or Argon .
-
Storage: Store at -20°C under inert gas.
-
Stabilizer: For long-term storage of solutions, adding a trace of BHT (butylated hydroxytoluene) can inhibit radical oxidation.
References
-
Process Chemistry of 1,2-Cyclopentanediones (Maple Lactone Analogs)
- Patent: US3922296A - "Novel process for the preparation of cyclopentane-1,2-diones.
-
Source:
-
Dieckmann Condensation Mechanisms & Scale-Up
-
Keto-Enol Tautomerism in Cyclic Diketones
- Article: "Keto-Enol Tautomerism: Key Points." (Explains the stabilization of enols in 1,2-dicarbonyl systems).
-
Source:
- Guide: "Gas Evolution in Scale-Up." Organic Process Research & Development (General Principles).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US3518296A - Process of preparation of alkyl cyclopentane diones and intermediates therefor - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 4-Phenylcyclopentane-1,2-dione Stability & Degradation
Subject: Troubleshooting Degradation Pathways & Handling Protocols
Document ID: TS-PPD-404 | Version: 2.1 | Audience: R&D, QC, and Formulation Scientists
Executive Summary: The Dual-Natured Molecule
4-Phenylcyclopentane-1,2-dione (PPD) is a cyclic
The Core Instability: PPD exists in a dynamic equilibrium between its diketo form and its mono-enol form. This tautomerization is the gateway to all major degradation pathways.
-
The Enol Form: Highly susceptible to oxidation (ring opening).
-
The Diketo Form: Susceptible to nucleophilic attack and polymerization.
Interactive Troubleshooting Modules
Module A: Oxidative Degradation (Assay Loss / Acid Formation)
Symptom: The material turns into a white solid, or HPLC shows a massive drop in purity with the emergence of a polar peak.
The Mechanism: Oxidative Ring Opening
Unlike simple ketones, PPD readily forms an enediol intermediate. In the presence of molecular oxygen (
-
Pathway: PPD
Enediol Cyclic Peroxide Intermediate 3-Phenylglutaric Acid . -
Result: The ring opens, destroying the dione chromophore and forming a dicarboxylic acid [1, 2].
Diagnostic Protocol: The Peroxide Scavenge Test
Use this protocol to confirm if oxidation is the root cause of your instability.
-
Control: Prepare a 1 mg/mL solution of PPD in non-stabilized THF.
-
Test: Prepare a 1 mg/mL solution of PPD in THF treated with BHT (Butylated hydroxytoluene) or stored over molecular sieves.
-
Stress: Vortex both samples for 30 seconds; leave on benchtop for 4 hours.
-
Analyze: Run HPLC (Reverse Phase, C18).
-
Result: If the Control shows a new peak at RRT ~0.4 (more polar acid) and the Test sample is stable, your issue is solvent-mediated oxidation .
-
Module B: Polymerization & Discoloration (Browning)
Symptom: Solution turns yellow, then dark brown or black. Solubility decreases over time.
The Mechanism: Base-Catalyzed Self-Condensation
Cyclic
-
Trigger: pH > 6.5 or presence of nucleophilic impurities (amines, hydroxides).
-
Pathway: Monomer + Monomer
Dimer (Aldol adduct) Dehydration Brown Oligomers . -
Reference: Similar to the "browning reaction" seen in 1,2-cyclohexanedione derivatives [3].
Corrective Action: The "Acid-Lock" Formulation
To stabilize PPD in solution, you must force the equilibrium away from the reactive enolate.
-
Adjust Solvent pH: Maintain the apparent pH of your solution between 3.0 and 4.5 .
-
Add Stabilizer: Add 0.1% Formic Acid or Acetic Acid to your organic solvent.
-
Verification: The color should remain pale yellow. If it darkens, the pH is too high.
Visualizing the Pathways (Graphviz)
The following diagram maps the degradation logic and decision points for researchers.
Figure 1: Mechanistic map of 4-phenylcyclopentane-1,2-dione degradation showing the divergence between oxidative cleavage (acid formation) and condensation (polymerization).
Analytical Method Troubleshooting (FAQs)
Q: Why does my GC-MS show multiple peaks for a pure sample? A: PPD is thermally unstable. The high temperature of a GC injector port (>200°C) can cause on-column dehydrogenation or rearrangement.
-
Solution: Use Derivatization . React PPD with O-methylhydroxylamine or MSTFA to "lock" the ketone groups before injection. This prevents thermal degradation and improves peak shape [4].
Q: Can I use Methanol as a solvent? A: Proceed with caution. While soluble, primary alcohols can form hemiacetals with the ketone groups of PPD, complicating NMR and HPLC spectra. Acetonitrile (ACN) is the preferred solvent for analytical chromatography.
Q: How do I store the neat solid? A:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Argon or Nitrogen blanket (Essential).
-
Container: Amber glass (PPD is photo-labile).
Summary of Stability Data
| Solvent System | Stability Rating | Primary Degradant | Recommended Action |
| Water (Neutral) | Low | Dimers (Brown) | Use immediately; do not store. |
| Water (Acidic pH 3) | Moderate | Hydrolysis (Slow) | Stable for <24h. |
| THF (Non-stabilized) | Critical Failure | 3-Phenylglutaric Acid | Avoid. Use BHT-stabilized THF only. |
| Acetonitrile | High | None (Short term) | Preferred for HPLC. |
| DMSO | Moderate | Oxidative Cleavage | DMSO can act as an oxidant over time. |
References
-
Paju, A., et al. (2003). Oxidative ring cleavage of 3-hydroxyethyl-1,2-cyclopentanediones: Synthesis of α-hydroxy-γ-lactone acids. Tetrahedron: Asymmetry.[1]
-
Lioy, E., et al. (2005). Oxidation of 1,2-Cyclohexanediol to Adipic Acid. University of Turin / ResearchGate.
-
Wikipedia Contributors. (2024). 1,2-Cyclopentanedione: Tautomerism and Stability. Wikipedia.
-
Organic Chemistry Portal. (2023). Synthesis and Handling of Alpha-Diketones. Organic Chemistry Portal.
Sources
Technical Support Center: Optimizing Cyclopentanedione Workflows
Status: Operational Ticket ID: CPD-EXP-GUIDE-001 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary
Cyclopentanediones (CPDs), particularly the 1,3-isomer , are ubiquitous scaffolds in the synthesis of steroids, prostaglandins, and diverse bioactive heterocycles. However, their unique electronic properties—specifically the rapid keto-enol tautomerism and dual nucleophilicity (ambident reactivity)—create distinct experimental pitfalls.
This guide addresses the three most common failure modes reported by users:
-
Analytical Inconsistencies: "Ghost" protons and messy NMR spectra.
-
Regioselectivity Failure: Unwanted O-alkylation vs. C-alkylation.
-
Purification Loss: Product disappearing during aqueous workup.
Module 1: Analytical Troubleshooting (Tautomerism)
User Issue: "My 1H NMR spectrum in CDCl3 shows broad, undefined peaks, and I cannot locate the methylene protons between the carbonyls. Is my compound decomposed?"
Technical Diagnosis: Your compound is likely intact. You are observing fast chemical exchange on the NMR timescale. 1,3-Cyclopentanedione exists in a dynamic equilibrium between its diketo and enol forms. In non-polar solvents like Chloroform-d (CDCl3), the rate of proton transfer often matches the NMR frequency, causing peak coalescence (broadening). Furthermore, the enol form is stabilized by intermolecular hydrogen bonding, often forming dimers or oligomers in non-polar media.
The Fix: Switch to a polar, hydrogen-bond-accepting solvent. DMSO-d6 is the gold standard here. It disrupts intermolecular H-bonds between CPD molecules and "locks" the compound predominantly in its enol form by acting as a hydrogen bond acceptor, sharpening the signals.
Visualizing the Equilibrium
Figure 1: The solvent-dependent equilibrium of 1,3-cyclopentanedione. DMSO stabilizes the monomeric enol, simplifying analysis.
Data: Solvent Effects on Enol Content
| Solvent | Enol % (Approx) | NMR Appearance | Recommendation |
| CDCl3 | >80% | Broad/Messy | Avoid for characterization |
| D2O | ~50-90% | Sharp (Rapid Exchange) | Good for purity check |
| DMSO-d6 | ~98-100% | Sharp, Distinct | Recommended |
Module 2: Synthetic Control (Regioselectivity)
User Issue: "I attempted to alkylate 1,3-cyclopentanedione with an alkyl halide using K2CO3 in DMF, but I isolated the O-alkyl enol ether instead of the C-alkyl product."
Technical Diagnosis: This is a classic manifestation of the Hard and Soft Acids and Bases (HSAB) principle. The enolate of 1,3-cyclopentanedione is an ambident nucleophile :
-
Oxygen (Hard Center): High charge density. Reacts with "hard" electrophiles.
-
Carbon (Soft Center): The alpha-carbon is softer. Reacts with "soft" electrophiles.
By using a polar aprotic solvent (DMF) and a potassium base, you created a "naked" enolate where the oxygen is highly exposed and reactive, leading to O-alkylation.
The Fix: Protocol for C-Alkylation To favor Carbon-alkylation, you must suppress the oxygen's reactivity by associating it with a counter-ion (tight ion pair) or using a softer electrophile.
Decision Tree: O- vs. C-Alkylation
Figure 2: Strategic selection of conditions to control regioselectivity in ambident enolates.
Standard Operating Procedure: C-Selective Alkylation
Reference: Adapted from Schick et al. and modern organocatalytic methods.
-
Solvent System: Use Water/NaOH or Methanol/KOH . The protic solvent solvates the oxygen anion (H-bonding), making it less nucleophilic (shielding it), thereby forcing the reaction to occur at the Carbon.
-
Reagents:
-
Procedure:
-
Dissolve dione and KOH in minimal water/methanol.
-
Add alkyl halide dropwise.
-
Heat to reflux (if unreactive) or stir at RT.
-
Critical Step: Acidify to pH 2-3 upon completion to precipitate the C-alkylated diketone.
-
Module 3: Purification Pitfalls (Solubility)
Technical Diagnosis: 1,3-Cyclopentanedione and its small derivatives are highly water-soluble , especially in their enol forms. Furthermore, at neutral or basic pH, they exist as enolates (salts), which will remain 100% in the aqueous phase. Even at acidic pH, the partition coefficient (LogP) often favors water over non-polar organic solvents like Hexane or Ether.
The Fix:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.
-
Solvent Choice: Use Ethyl Acetate or Chloroform/Isopropanol (3:1) rather than pure DCM or Ether.
-
Alternative: For the parent 1,3-cyclopentanedione, sublimation is an excellent purification method (high vacuum, ~100-120°C) that avoids solvent losses entirely.
-
Recrystallization: Surprisingly, water is often the best solvent for recrystallization. Dissolve in minimal boiling water, filter hot, and cool to 4°C.
FAQ: Rapid Fire Troubleshooting
Q: My Knoevenagel condensation yielded a dimer (bis-adduct) instead of the alkene. Why? A: 1,3-Cyclopentanedione is highly reactive. If you use a 1:1 ratio with an aldehyde, the product (an electron-deficient alkene) reacts immediately with a second equivalent of dione (Michael addition).
-
Solution: Use a large excess of the aldehyde (not the dione) or perform the reaction in a biphasic system to separate the product as it forms.
Q: Is 1,2-cyclopentanedione handled differently than 1,3-CPD? A: Yes. 1,2-CPD (often called "cyclotene" in flavor chemistry) is much more prone to oxidation and polymerization. It should always be stored under Argon at -20°C. 1,3-CPD is more robust but hygroscopic.
Q: Can I use Tl(OEt) (Thallium Ethoxide) for alkylation? A: Historically, Thallium salts were used to force C-alkylation (the "Thallium Switch"). However, due to extreme toxicity, this is strongly discouraged . Modern Phase Transfer Catalysis (PTC) or soft-transition metal catalysis provides similar selectivity without the safety hazard.
References
-
Structure & Tautomerism: Katrusiak, A. (1990).[5] "Structure of 1,3-cyclopentanedione". Acta Crystallographica Section C. Link
-
Solvent Effects: Garland, C. W., et al. "Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR." Journal of Chemical Education. Link
-
Alkylation Selectivity: Reusch, W. "Alkylation of Enolate Ions." Virtual Textbook of Organic Chemistry. Link
-
Synthesis & Handling: Boothe, J. H., et al. "Derivatives of 1,3-Cyclopentanedione." Journal of the American Chemical Society. Link
-
Knoevenagel Condensation: Jones, G. "The Knoevenagel Condensation."[6][7] Organic Reactions.[2][6][8] Link
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Validation & Comparative
Validating the Biological Activity of 4-Phenylcyclopentane-1,2-dione: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the thorough validation of novel chemical entities is paramount. This guide provides a comprehensive framework for assessing the biological activity of 4-phenylcyclopentane-1,2-dione, a synthetic small molecule with a cyclopentane-1,2-dione core. Drawing upon established methodologies and comparative analysis with known bioactive compounds, we present a roadmap for researchers to elucidate the therapeutic potential of this compound. Our focus is on providing actionable, field-proven insights grounded in scientific integrity.
Introduction: The Therapeutic Promise of the Cyclopentanedione Scaffold
The cyclopentanedione moiety is a recognized pharmacophore present in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. Notably, certain cyclopentane-1,2-dione derivatives have been identified as potent antagonists of the thromboxane A2 prostanoid (TP) receptor, a key player in cardiovascular diseases.[1][2] The presence of the phenyl group in 4-phenylcyclopentane-1,2-dione suggests the potential for specific interactions with biological targets, warranting a systematic investigation of its bioactivity.
This guide will focus on validating three plausible biological activities of 4-phenylcyclopentane-1,2-dione:
-
Thromboxane A2 (TP) Receptor Antagonism: Inhibition of platelet aggregation and vasoconstriction.
-
Anti-inflammatory Activity: Specifically, the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
-
Anticancer Activity: Evaluation of cytotoxicity against relevant cancer cell lines.
We will objectively compare the hypothesized performance of 4-phenylcyclopentane-1,2-dione with established drugs in each of these areas, providing the experimental blueprints necessary for a rigorous evaluation.
Comparative Analysis: Benchmarking Against Established Alternatives
A critical step in validating a new compound is to benchmark its performance against well-characterized alternatives. This section outlines a comparative framework for 4-phenylcyclopentane-1,2-dione against established drugs for its hypothesized activities.
Thromboxane A2 (TP) Receptor Antagonism
Hypothesized Mechanism: 4-Phenylcyclopentane-1,2-dione may act as a competitive antagonist at the TP receptor, thereby inhibiting the binding of its natural ligand, thromboxane A2. This would lead to a reduction in platelet aggregation and vasoconstriction, processes central to thrombosis and cardiovascular disease.
Comparative Compound: Seratrodast is a well-established TP receptor antagonist used clinically for asthma.[3] It serves as an excellent benchmark for potency and selectivity.
Data Comparison Table:
| Compound | Target | Assay | IC50 (nM) | Reference |
| 4-Phenylcyclopentane-1,2-dione | TP Receptor | Platelet Aggregation Assay | To be determined | N/A |
| Seratrodast | TP Receptor | Platelet Aggregation Assay | ~20 nM | [3] |
Note: The IC50 value for Seratrodast is an approximate value from publicly available data and may vary depending on the specific assay conditions.
Anti-inflammatory Activity (COX-2 Inhibition)
Hypothesized Mechanism: The structural features of 4-phenylcyclopentane-1,2-dione may allow it to bind to the active site of the COX-2 enzyme, inhibiting the synthesis of prostaglandins that mediate inflammation and pain.[1]
Comparative Compound: Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[4][5]
Data Comparison Table:
| Compound | Target | Assay | IC50 (nM) | Reference |
| 4-Phenylcyclopentane-1,2-dione | COX-2 | Fluorometric COX-2 Assay | To be determined | N/A |
| Celecoxib | COX-2 | Fluorometric COX-2 Assay | ~40 nM | [4] |
Note: The IC50 value for Celecoxib is an approximate value and can vary based on the assay kit and conditions.
Anticancer Activity
Hypothesized Mechanism: Many dione-containing compounds exhibit cytotoxic effects against cancer cells through various mechanisms, including the induction of apoptosis.[6][7][8] 4-Phenylcyclopentane-1,2-dione will be evaluated for its ability to inhibit the proliferation of a representative cancer cell line.
Comparative Compound: Doxorubicin is a widely used chemotherapeutic agent known for its potent cytotoxic effects across a broad range of cancers.
Data Comparison Table:
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-Phenylcyclopentane-1,2-dione | MCF-7 (Breast Cancer) | MTT Assay | To be determined | N/A |
| Doxorubicin | MCF-7 (Breast Cancer) | MTT Assay | ~0.5 - 1.0 µM | Publicly available data |
Note: The IC50 value for Doxorubicin can vary significantly depending on the cell line and exposure time.
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols are designed to be self-validating, with clear endpoints and controls to ensure data integrity.
Thromboxane A2 (TP) Receptor Antagonism: Platelet Aggregation Assay
This assay directly measures the functional consequence of TP receptor blockade.
Principle: Platelet aggregation in response to a TP receptor agonist (e.g., U46619, a stable thromboxane A2 mimetic) is measured by light transmission aggregometry. An antagonist will inhibit this aggregation in a dose-dependent manner.
Step-by-Step Protocol:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect fresh human blood into tubes containing 3.2% sodium citrate.
-
Centrifuge at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the supernatant (PRP).
-
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add 250 µL of PRP to a cuvette with a stir bar.
-
Add varying concentrations of 4-phenylcyclopentane-1,2-dione or the reference compound (Seratrodast) and incubate for 5 minutes at 37°C.
-
Initiate aggregation by adding a sub-maximal concentration of U46619.
-
Monitor the change in light transmission for 10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.[9]
-
Experimental Workflow for Platelet Aggregation Assay
A flowchart of the platelet aggregation assay protocol.
Anti-inflammatory Activity: Fluorometric COX-2 Inhibition Assay
This in vitro assay provides a direct measure of the compound's ability to inhibit the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, COX-2 produces prostaglandin G2 (PGG2). A fluorescent probe reacts with PGG2 to generate a fluorescent product, which is quantified.[4][5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add assay buffer to each well.
-
Add varying concentrations of 4-phenylcyclopentane-1,2-dione or the reference compound (Celecoxib).
-
Add the COX-2 enzyme to all wells except the background control.
-
Incubate for 10 minutes at room temperature.
-
Add the fluorescent probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 10-15 minutes.
-
-
Data Analysis:
-
Determine the rate of the reaction (slope of the kinetic curve).
-
Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Signaling Pathway of COX-2 Mediated Inflammation
Hypothesized inhibition of the COX-2 pathway.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media and conditions until they reach the desired confluency.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-phenylcyclopentane-1,2-dione and the reference compound (Doxorubicin).
-
Replace the media in the wells with fresh media containing the test compounds. Include a vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
MTT Assay Workflow for Cytotoxicity Assessment
A flowchart of the MTT cell viability assay protocol.
Conclusion: A Path Forward for 4-Phenylcyclopentane-1,2-dione
This guide provides a robust framework for the initial biological validation of 4-phenylcyclopentane-1,2-dione. By systematically investigating its potential as a TP receptor antagonist, a COX-2 inhibitor, and an anticancer agent, researchers can gain valuable insights into its therapeutic potential. The provided protocols, grounded in established scientific principles, offer a clear path for generating reliable and reproducible data. The comparative analysis with established drugs will be crucial in contextualizing the potency and potential clinical relevance of this novel compound. A thorough execution of these experimental plans will lay the essential groundwork for further preclinical development of 4-phenylcyclopentane-1,2-dione.
References
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- Dimmock, J. R., Vashishtha, S. C., & Stables, J. P. (2000). Anticonvulsant properties of some 2,5-disubstituted-1,3-cyclopentanediones and related compounds. European journal of medicinal chemistry, 35(7-8), 737–747.
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Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63. [Link]
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- Watany, M. M., El-Sayed, M. A., & El-Nezhawy, A. O. H. (2014). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. European journal of medicinal chemistry, 84, 468–477.
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Zhang, X., et al. (2016). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed, 28(4), 367-72. [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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ResearchGate. (2016). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). MTT Cell Viability Assays. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
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Wikipedia. (n.d.). Thromboxane receptor. Retrieved from [Link]
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MDPI. (2022). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Retrieved from [Link]
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MDPI. (2023). Anticancer Properties of 3-Dietoxyphosphorylfuroquinoline-4,9-dione. Retrieved from [Link]
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PubMed Central (PMC). (2014). Plant-Derived Anti-Inflammatory Compounds: Hopes and Disappointments regarding the Translation of Preclinical Knowledge into Clinical Progress. Retrieved from [Link]
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PubMed Central (PMC). (2013). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]
-
PubMed. (2010). Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). TP receptor antagonists (TXRAs): expensive irrelevance or wonder drugs strangled at birth?. Retrieved from [Link]
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MDPI. (2022). Synthesis, Selective Cytotoxic Activity against Human Breast Cancer MCF7 Cell Line and Molecular Docking of Some Chalcone-Dihydropyrimidone Hybrids. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Retrieved from [Link]
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PubMed Central (PMC). (2008). Induction of apoptosis and cytotoxicity by indolequinones in pancreatic cancer cell lines. Retrieved from [Link]
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PubMed. (2013). Various laboratory protocols for measuring thromboxane A2 generation to detect the effectiveness of acetylsalicylic acid therapy: a comparative study. Retrieved from [Link]
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PubMed Central (PMC). (2011). Brain-Penetrant Tetrahydronaphthalene Thromboxane A2-Prostanoid (TP) Receptor Antagonists as Prototype Therapeutics for Alzheimer's Disease. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
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PubMed. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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PubMed. (1992). Thromboxane A2/prostaglandin H2 receptor antagonists. A new therapeutic principle. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Thromboxane (Tx) A2 receptor blockade and TxA2 synthase inhibition alone and in combination: comparison of anti-aggregatory efficacy in human platelets. Retrieved from [Link]
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PubMed. (n.d.). Thromboxane receptors antagonists and/or synthase inhibitors. Retrieved from [Link]
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Dr.Oracle. (2023). What medications modulate thromboxane A2 (TXA2)?. Retrieved from [Link]
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PubMed Central (PMC). (2023). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Retrieved from [Link]
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CDD Vault. (2023). Why Changing from IC50 to pIC50 Will Change Your Life. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. Retrieved from [Link]
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PLOS One. (2023). Evaluation of anticancer potential of tetracene-5,12-dione (A01) and pyrimidine-2,4-dione (A02) via caspase 3 and lactate dehydrogenase cytotoxicity investigations. Retrieved from [Link]
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PubMed. (n.d.). Four-component synthesis of 1,2-dihydropyridine derivatives and their evaluation as anticancer agents. Retrieved from [Link]
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ACS Omega. (2023). Photophysical and Photochemical Properties of a Curcumins Family: A Combined Computational and Experimental Investigation. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. Retrieved from [Link]
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MDPI. (2023). Design, Synthesis, and Anti-Inflammatory Activities of 12-Dehydropyxinol Derivatives. Retrieved from [Link]
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MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Retrieved from [Link]
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MDPI. (n.d.). Design and Synthesis of Fused Derivatives of 7-Hydroxycoumarin (Umbelliferone) with the Flavonol Quercetin and the Flavone Luteolin-Analysis of Their Antioxidant and Physicochemical Properties. Retrieved from [Link]
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Spectroscopic Comparison of 4-Phenylcyclopentane-1,2-dione Derivatives: A Technical Guide
Executive Summary
The 4-phenylcyclopentane-1,2-dione scaffold represents a critical structural motif in drug discovery, particularly as a bio-isostere for carboxylic acids due to its acidic enol functionality. Unlike simple ketones, these cyclic 1,2-diketones exist in a dynamic keto-enol equilibrium (often termed "diosphenols"), which complicates spectroscopic characterization and purity assessment.
This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, UV-Vis) of 4-phenylcyclopentane-1,2-dione derivatives. It focuses on distinguishing the tautomeric forms—a requirement for accurate structural assignment and biological assay interpretation.
Chemical Framework: The Tautomeric Challenge
To interpret the spectra, one must first understand the dynamic equilibrium. The 1,2-dione moiety in a five-membered ring is highly enolizable. The "keto" form (1,2-diketone) is often less stable than the "enol" form (2-hydroxycyclopent-2-en-1-one) due to the relief of dipole-dipole repulsion between adjacent carbonyls and the stabilization provided by intramolecular hydrogen bonding.
Tautomeric Equilibrium Pathway
The following diagram illustrates the equilibrium and the specific proton environments relevant to spectroscopy.
Figure 1: Tautomeric equilibrium of cyclopentane-1,2-dione derivatives showing the transition from the diketo form to the mono-enol (diosphenol) and the biologically relevant enolate.
Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for quantifying the keto:enol ratio. The 4-phenyl substituent introduces a chiral center in the diketo form, making the methylene protons at C3 and C5 diastereotopic.
Comparative 1H NMR Signatures (400 MHz, CDCl3)
| Feature | Diketo Form (Minor) | Enol Form (Major) | Causality & Notes |
| Enolic Proton (-OH) | Absent | Varies with concentration and solvent (H-bonding). | |
| Vinyl Proton (C3-H) | Absent | Diagnostic singlet or doublet (coupling to C4-H). | |
| C4-H (Benzylic) | Deshielding in enol due to planarity/conjugation. | ||
| Ring Methylenes | Complex multiplets (AA'BB' system) | Simplified splitting | Enolization planarizes part of the ring, simplifying coupling. |
Expert Insight: In non-polar solvents like
Infrared Spectroscopy (FT-IR)
IR is the fastest method to assess the solid-state form of the derivative.
-
Diketo Form: Characterized by a "doublet" of carbonyl peaks.
- (sym): ~1730 cm⁻¹
- (asym): ~1755 cm⁻¹
-
Enol Form: Characterized by a lower frequency "conjugated" carbonyl and a broad hydroxyl band.
- (conjugated): 1690 – 1710 cm⁻¹
- : 1620 – 1640 cm⁻¹
- : 3200 – 3400 cm⁻¹ (Broad, often weaker than typical alcohols due to intramolecular bonding).
UV-Vis Spectroscopy
Crucial for determining the pKa and ionization state in biological buffers.
-
Acidic Media (pH < 7):
~260 nm (Enone ). -
Basic Media (pH > 9):
shifts bathochromically to ~290–310 nm due to the formation of the enolate anion, extending conjugation.
Experimental Protocols
Protocol A: Synthesis & Isolation (Self-Validating Workflow)
Objective: Synthesize 4-phenylcyclopentane-1,2-dione ensuring high purity of the enol form.
-
Condensation: React diethyl glutarate derivatives with diethyl oxalate using Sodium Ethoxide (NaOEt) in Ethanol.
-
Acid Hydrolysis: Reflux the intermediate glyoxylate in 20% HCl to decarboxylate and cyclize.
-
Validation Checkpoint: TLC (SiO2, 50% EtOAc/Hexane). The product should stain distinctively with Ferric Chloride (
) solution (Red/Violet color indicates positive enol). -
Purification: Recrystallize from water or benzene. Note: Avoid chromatography on basic alumina as the compound is acidic and will bind irreversibly.
Protocol B: NMR Sample Preparation for Tautomer Quantification
Objective: Accurately determine
-
Solvent Selection: Use Chloroform-d (
) for maximum enol stability. Use DMSO- to observe exchange dynamics. -
Concentration: Prepare a 10-15 mM solution. High concentrations favor intermolecular H-bonding, potentially altering shifts.
-
Acquisition:
-
Relaxation Delay (
): Set to >5 seconds to ensure full relaxation of the quaternary carbonyl carbons in 13C experiments. -
Scans: 64 scans for 1H, 1024 for 13C.
-
-
Processing: Phase correction must be manual to accurately integrate the broad enol -OH peak against the sharp aromatic phenyl protons (internal standard).
Analytical Workflow Diagram
This workflow ensures consistent characterization of new derivatives.
Figure 2: Step-by-step analytical workflow for characterizing 1,2-dione derivatives.
References
-
Vacek, J. (2014).[1] Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate.[1][2]
-
Trost, B. M., et al. (2010).[3] Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. Chemistry - A European Journal.[3]
-
Rehse, K., et al. (2025). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.[4] ResearchGate.[1][2]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points and Mechanisms. Master Organic Chemistry.
-
Science of Synthesis. (2025). Product Class 4: 1,2-Diketones and Related Compounds.[3] Thieme Connect.
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Bridging the Digital and the Biological: A Comparative Guide to In Silico and In Vitro Analyses of 4-Phenylcyclopentane-1,2-dione
In the landscape of modern drug discovery, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount for the efficient identification and validation of novel therapeutic agents. This guide provides an in-depth comparison of these two approaches through the lens of a promising small molecule, 4-phenylcyclopentane-1,2-dione. This compound belongs to a class of molecules, the cyclopentane-1,2-diones, that have garnered significant interest as potential bioisosteres for carboxylic acids, a common functional group in many drugs that can present metabolic and pharmacokinetic challenges.[1][2][3]
Here, we will explore a hypothetical in silico investigation to predict the biological activity of 4-phenylcyclopentane-1,2-dione, followed by a discussion of the corresponding in vitro experiments that would be necessary to validate these computational predictions. The focus of our investigation will be the thromboxane A2 (TP) receptor, a G-protein coupled receptor involved in vasoconstriction and platelet aggregation, for which cyclopentane-1,2-dione derivatives have shown antagonistic activity.[1][2][3]
The Rationale Behind a Dual-Pronged Approach: Why In Silico Meets In Vitro
The journey of a drug from concept to clinic is long and arduous. In silico methods, such as molecular docking and molecular dynamics simulations, serve as a powerful preliminary screening tool.[4][5] They allow for the rapid and cost-effective evaluation of a vast number of compounds against a biological target, providing insights into potential binding modes and affinities. However, these computational models are approximations of complex biological systems. In vitro experiments, on the other hand, provide tangible, empirical data on the actual interaction between a compound and its target in a controlled laboratory setting.[6][7] The integration of both approaches creates a robust, self-validating workflow that accelerates the drug discovery process.
Caption: A typical drug discovery workflow integrating in silico and in vitro methodologies.
In Silico Investigation: Predicting the Potential of 4-Phenylcyclopentane-1,2-dione
A hypothetical in silico study was designed to predict the binding affinity and mode of 4-phenylcyclopentane-1,2-dione to the human TP receptor.
Molecular Docking
Molecular docking simulations were performed to predict the binding pose and estimate the binding affinity of 4-phenylcyclopentane-1,2-dione within the active site of the TP receptor. The phenyl group of the compound was predicted to form hydrophobic interactions with a pocket of non-polar residues, while the dione moiety was positioned to form hydrogen bonds with key polar residues, mimicking the interactions of the natural ligand, thromboxane A2.
Molecular Dynamics Simulation
To assess the stability of the predicted binding pose, a molecular dynamics simulation was conducted. The simulation revealed that the ligand-receptor complex remained stable over the simulation period, with minimal conformational changes. The key hydrogen bonds identified in the docking study were maintained, suggesting a stable and favorable interaction.
ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models suggested that 4-phenylcyclopentane-1,2-dione possesses favorable drug-like properties, including good predicted oral bioavailability and low predicted toxicity.
In Vitro Validation: Experimental Corroboration
To validate the in silico predictions, a series of in vitro experiments would be essential.
Chemical Synthesis
The first step is the chemical synthesis of 4-phenylcyclopentane-1,2-dione. A plausible synthetic route could involve the condensation of benzaldehyde with a suitable cyclopentane precursor, followed by oxidation.
Radioligand Binding Assay
A competitive radioligand binding assay would be performed to determine the binding affinity of the synthesized compound for the TP receptor. This assay would involve incubating a radiolabeled TP receptor antagonist with cell membranes expressing the receptor in the presence of increasing concentrations of 4-phenylcyclopentane-1,2-dione. The concentration of the test compound that displaces 50% of the radioligand (the IC50 value) would be determined.
Functional Assay
To determine whether the compound acts as an antagonist, a functional assay is necessary. A calcium mobilization assay in cells expressing the TP receptor could be employed. The ability of 4-phenylcyclopentane-1,2-dione to inhibit the increase in intracellular calcium induced by a known TP receptor agonist would be measured.
Comparative Analysis: Where Computation and Experiment Converge
The table below provides a comparative summary of the hypothetical in silico predictions and the expected in vitro results.
| Parameter | In Silico Prediction | In Vitro Measurement |
| Binding Affinity | Estimated binding energy (e.g., -8.5 kcal/mol) | IC50 value (e.g., 50 nM) |
| Binding Mode | Predicted hydrogen bonds and hydrophobic interactions | Confirmed by structure-activity relationship (SAR) studies |
| Functional Activity | Predicted to be an antagonist based on binding pose | Confirmed as an antagonist in a functional assay |
| Drug-likeness | Favorable ADMET profile | To be determined by further in vitro and in vivo studies |
The strong correlation between the predicted high binding affinity and the experimentally determined low IC50 value would provide confidence in the in silico model. Furthermore, the functional assay results would confirm the antagonistic activity predicted by the binding mode analysis.
Caption: The thromboxane A2 receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Protocols
In Silico Molecular Docking Protocol
-
Protein Preparation: Obtain the 3D structure of the human TP receptor from a protein data bank or homology modeling. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of 4-phenylcyclopentane-1,2-dione and optimize its geometry.
-
Docking: Use a docking program (e.g., AutoDock Vina) to dock the ligand into the defined active site of the receptor.
-
Analysis: Analyze the resulting docking poses and select the one with the best-predicted binding affinity and a plausible binding mode.
In Vitro Calcium Mobilization Assay Protocol
-
Cell Culture: Culture a cell line stably expressing the human TP receptor.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Treatment: Incubate the cells with varying concentrations of 4-phenylcyclopentane-1,2-dione.
-
Agonist Stimulation: Add a known TP receptor agonist to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium response for each concentration of the test compound and determine the IC50 value.
Conclusion
This guide illustrates the indispensable partnership between in silico and in vitro methodologies in contemporary drug discovery. The hypothetical case of 4-phenylcyclopentane-1,2-dione as a TP receptor antagonist showcases how computational predictions can guide experimental efforts, leading to a more efficient and targeted approach to identifying and validating novel drug candidates. The convergence of predictive modeling and empirical testing is a powerful paradigm that continues to drive innovation in the pharmaceutical sciences.
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Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group - PubMed Central. [Link]
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Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group | Request PDF - ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of 4-Phenylcyclopentane-1,2-dione: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of safe and compliant waste disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-phenylcyclopentane-1,2-dione, a compound of interest in various research applications. As a Senior Application Scientist, my aim is to provide not just a procedure, but a framework for thinking about chemical waste that prioritizes safety, environmental stewardship, and regulatory compliance.
Hazard Assessment and Profile of 4-Phenylcyclopentane-1,2-dione
-
α-Diketones: This class of compounds can exhibit respiratory toxicity and may cause irritation to the skin and eyes.[1][2] Inhalation of vapors or dust should be minimized.
-
Phenylated Ketones: Aromatic ketones are generally stable but can be irritating. The presence of the phenyl group may also have toxicological implications.
-
Cyclopentanedione Derivatives: Similar compounds are known to be potential skin and eye irritants.[3][4][5]
Based on this analysis, 4-phenylcyclopentane-1,2-dione should be handled as a hazardous substance with the following inferred hazard profile:
| Potential Hazard | Rationale based on Structural Analogs | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential for irritation and toxicity based on α-diketone and phenylated ketone structures. | Avoid ingestion, skin contact, and inhalation of dust or vapors. Handle in a well-ventilated area or chemical fume hood. |
| Skin Corrosion/Irritation | Cyclopentanedione derivatives can be skin irritants. | Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses. |
| Serious Eye Damage/Irritation | Common hazard for many organic chemicals, especially ketones. | Wear safety goggles or a face shield. |
| Environmental Hazard | The environmental fate of this specific compound is unknown. Release into the environment should be avoided. | Do not dispose of down the drain or in general waste. |
The Hierarchy of Waste Management
Before proceeding to disposal, it is crucial to consider the established hierarchy of waste management. This framework prioritizes the most environmentally friendly and resource-efficient options.
Caption: The waste management hierarchy, prioritizing prevention over disposal.
-
Prevention & Minimization: The most effective strategy is to minimize waste generation. This can be achieved by carefully planning experiments to use the smallest necessary quantities of 4-phenylcyclopentane-1,2-dione.
-
Reuse & Repurposing: If the compound is of sufficient purity and stability, consider if it can be reused in other experiments.
-
Recycling & Recovery: While less common for specialized research chemicals, explore if there are any in-lab or external processes for recovering the material.
-
Treatment: If disposal is necessary, the primary route will involve chemical waste treatment to render it less hazardous.
-
Disposal: The final step is the safe and compliant disposal of the treated or contained waste.
Step-by-Step Disposal Protocol for 4-Phenylcyclopentane-1,2-dione
This protocol is designed to ensure the safe handling and disposal of 4-phenylcyclopentane-1,2-dione in a laboratory setting, in accordance with general best practices and regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8][9][10]
Part 1: Personal Protective Equipment (PPE) and Safety Precautions
-
Engineering Controls: Always handle 4-phenylcyclopentane-1,2-dione and its waste within a certified chemical fume hood to minimize inhalation exposure.[11]
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves (nitrile gloves are a suitable starting point, but consult a glove compatibility chart if available).
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.
-
Part 2: Waste Segregation and Containerization
-
Waste Determination: All unused 4-phenylcyclopentane-1,2-dione, contaminated materials (e.g., weigh boats, pipette tips, gloves), and solutions containing the compound must be treated as hazardous waste.[10][12][13][14]
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.[6] A high-density polyethylene (HDPE) container is generally suitable for organic solids and solutions.
-
Ensure the container has a secure, tight-fitting lid.
-
-
Waste Segregation:
-
Solid Waste: Collect pure, unused 4-phenylcyclopentane-1,2-dione and contaminated disposable labware (e.g., gloves, wipes, weigh paper) in a designated solid waste container.
-
Liquid Waste: If 4-phenylcyclopentane-1,2-dione is in a solvent, collect it in a designated liquid waste container for halogenated or non-halogenated organic solvents, as appropriate. Do not mix incompatible waste streams.
-
Aqueous Waste: Do not dispose of aqueous solutions containing 4-phenylcyclopentane-1,2-dione down the sanitary sewer. Collect it as hazardous aqueous waste.
-
Part 3: Labeling and Storage
-
Labeling:
-
Immediately label the hazardous waste container with a hazardous waste tag.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "4-phenylcyclopentane-1,2-dione." For mixtures, list all components and their approximate percentages. Do not use abbreviations or chemical formulas.
-
The accumulation start date (the date the first waste is added to the container).
-
The relevant hazard characteristics (e.g., "Irritant," "Handle with Care").
-
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6]
-
The SAA should be under the direct control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Store in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
-
Part 4: Disposal Request and Pickup
-
Scheduling Pickup: Once the waste container is full, or within the time limits specified by your institution's Environmental Health and Safety (EHS) department (often 90 days), arrange for a waste pickup.
-
Documentation: Complete any required waste disposal forms provided by your EHS office. This will likely require detailing the contents of the waste container.
-
Handover: Follow your institution's procedures for the safe handover of the waste to trained EHS personnel.
Spill and Emergency Procedures
In the event of a spill of 4-phenylcyclopentane-1,2-dione:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues.
-
Control: If it is safe to do so, prevent the spill from spreading by using a spill containment kit with appropriate absorbent materials for organic solids.
-
Cleanup:
-
For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.
-
Avoid raising dust. If necessary, gently moisten the absorbent material.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, following their specific reporting procedures.
Conclusion
The responsible disposal of 4-phenylcyclopentane-1,2-dione is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of hazard assessment, waste minimization, and proper handling procedures, researchers can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
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Chemsrc. (2025). 1,2,4-Cyclopentanetrione,3,5-diphenyl-. Retrieved from [Link]
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PubMed Central. (n.d.). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Retrieved from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, 2,3-Pentanedione and 2,3-Hexanedione. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,2,4-triphenylcyclopentane-1,2-diol (I) and.... Retrieved from [Link]
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ResearchGate. (2025). Ene-type adducts from the reaction of 4-phenyl-1,2,4-triazoline-3,5-dione with β-alkyl s-cis enones. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
